T-00127_HEV1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)21(16(2)25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGMCAEZVMEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-00127_HEV1: A Deep Dive into its Mechanism of Action as a PI4KB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-00127_HEV1 is a potent and specific inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB), a host cell lipid kinase essential for the replication of a broad range of single-stranded positive-sense RNA viruses. By targeting this host factor, this compound presents a promising broad-spectrum antiviral strategy. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of PI4KB.[1][2] Crystallographic data reveals that the inhibitor occupies the ATP-binding site of the kinase, thereby preventing the phosphorylation of its substrate, phosphatidylinositol, to generate phosphatidylinositol 4-phosphate (PI4P).[1]
Many RNA viruses, particularly enteroviruses, hijack the host cell's PI4KB to generate PI4P-enriched membrane domains.[1][3] These specialized microenvironments, known as replication organelles, are crucial for the assembly and function of the viral replication machinery.[1][3] By depleting the pool of PI4P at these sites, this compound effectively disrupts the formation and function of these replication organelles, leading to the arrest of viral replication.[1]
Quantitative Data: Inhibitory and Antiviral Activity
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Specificity Notes | Reference |
| PI4KB | 60 | Highly specific for PI4KB. At 10 µM, showed at most 33% inhibition of PIK3CD and no significant effect on other PI3 kinases. | [2][3] |
Table 2: Antiviral Activity against Enteroviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Poliovirus 1 (Mahoney) | - | - | >125 | >162 | [3] |
| Enterovirus 71 (Nagoya) | - | 0.73 | >125 | >171 | [3] |
| Coxsackievirus B3 (Nancy) | - | - | - | - | [3] |
EC50 (50% effective concentration), CC50 (50% cytotoxic concentration), SI (Selectivity Index = CC50/EC50). Data for PV1 and CVB3 EC50 were not explicitly provided in the search results but a high SI for PV was noted.[3]
Signaling Pathway and Drug Action
The following diagram illustrates the role of PI4KB in the picornavirus replication cycle and the inhibitory action of this compound.
Caption: this compound inhibits PI4KB, preventing PI4P synthesis and formation of viral replication organelles.
Key Experimental Protocols
In Vitro PI4KB Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against PI4KB.
Caption: Workflow for the in vitro PI4KB inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing recombinant human PI4KB enzyme and the lipid substrate, phosphatidylinositol.
-
-
Incubation:
-
Add the diluted this compound or vehicle control to the reaction buffer.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and product detection is achieved through other means (e.g., luminescence-based assays that measure ADP production).
-
-
Reaction Termination:
-
After a specific incubation time (e.g., 30-60 minutes) at 37°C, terminate the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺).
-
-
Product Detection and Quantification:
-
Radiometric Assay: Separate the radiolabeled PI4P product from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or capture on a filter membrane. Quantify the radioactivity using a scintillation counter or phosphorimager.
-
Luminescence-Based Assay: Measure the amount of ADP produced, which is proportional to the kinase activity, using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of PI4KB inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Antiviral Activity Assay (CPE Reduction Assay)
This protocol describes a common method to evaluate the antiviral efficacy of this compound in a cell-based assay.
Caption: Workflow for the cytopathic effect (CPE) reduction antiviral assay.
Methodology:
-
Cell Seeding:
-
Seed a susceptible cell line (e.g., HeLa or Vero cells) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-compound control.
-
-
Viral Infection:
-
Infect the cells with a predetermined titer of the virus (e.g., a multiplicity of infection that causes significant cytopathic effect within 48-72 hours).
-
-
Incubation:
-
Incubate the plates at the optimal temperature and CO₂ concentration for viral replication and cell growth (e.g., 37°C, 5% CO₂).
-
-
Assessment of Cytopathic Effect (CPE):
-
After the incubation period, visually inspect the cells for CPE under a microscope.
-
Quantify cell viability using a suitable assay:
-
MTT Assay: Add MTT solution to the wells and incubate. Solubilize the resulting formazan crystals and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
-
Data Analysis:
-
EC50 Determination: Calculate the percentage of protection from CPE for each compound concentration relative to the virus control (no compound) and cell control (no virus, no compound). Plot the percentage of protection against the logarithm of the compound concentration and fit to a dose-response curve to determine the EC50.
-
CC50 Determination: In parallel, treat uninfected cells with the same serial dilutions of this compound to assess cytotoxicity. Calculate the percentage of cell viability relative to the cell control and determine the CC50 from the resulting dose-response curve.
-
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.
-
Conclusion
This compound is a specific inhibitor of the host lipid kinase PI4KB, a critical factor for the replication of numerous RNA viruses. Its mechanism of action, which involves the disruption of viral replication organelles, provides a robust rationale for its broad-spectrum antiviral activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel antiviral therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
T-00127_HEV1: A Selective PI4KB Inhibitor for Antiviral Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
T-00127_HEV1 is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KB), a crucial host cell factor for the replication of various single-stranded positive-sense RNA viruses, including enteroviruses. By targeting a host dependency factor rather than a viral protein, this compound presents a promising avenue for the development of broad-spectrum antiviral therapeutics with a higher barrier to resistance. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its antiviral activity by specifically inhibiting the enzymatic function of PI4KB. PI4KB is a lipid kinase that phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide in the regulation of membrane trafficking and the structural integrity of the Golgi apparatus. Many RNA viruses, particularly enteroviruses, hijack the host cell's PI4KB to create PI4P-enriched replication organelles (ROs). These ROs are specialized membranous structures that provide an optimal environment for viral genome replication.
The viral non-structural protein 3A, in concert with host factors such as GBF1 and the GTPase Arf1, recruits PI4KB to the site of replication. The subsequent localized increase in PI4P concentration is essential for the recruitment of the viral RNA-dependent RNA polymerase and other components of the replication machinery. This compound, by binding to the ATP-binding pocket of PI4KB, prevents the phosphorylation of PI and thereby blocks the formation of PI4P-rich ROs, ultimately inhibiting viral replication.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound against PI4KB
| Parameter | Value |
| Target | Phosphatidylinositol 4-kinase III beta (PI4KB) |
| IC50 | 60 nM[1][2][3][4][5] |
| Assay Condition | In vitro kinase assay with 10 µM ATP |
Table 2: Antiviral Activity of this compound
| Virus | Cell Line | Parameter | Value |
| Poliovirus (PV) | RD cells | EC50 | 0.77 µM[1][2] |
| Enterovirus 71 (EV71) | RD cells | EC50 | 0.73 µM[1][6] |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 10 µM |
| PI4KB | ~95% [2][6] |
| PIK3CD | Moderate Inhibition (~33%)[6] |
| Other PI kinases | Low to no inhibition[6] |
| TTK kinase | ~29%[6] |
| Other cellular protein kinases | <10%[6] |
Experimental Protocols
In Vitro PI4KB Kinase Assay
This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against PI4KB.
Materials:
-
Recombinant human PI4KB enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP (at a concentration near the Km for PI4KB, e.g., 10 µM)
-
This compound (or other test compounds)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the PI4KB enzyme, PI substrate, and kinase assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence or fluorescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This protocol describes a general method to evaluate the antiviral efficacy of this compound in a cell-based assay.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., RD cells for enteroviruses)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM with 10% FCS)
-
This compound
-
Method for quantifying viral replication (e.g., quantitative PCR for viral RNA, plaque assay, or cytopathic effect (CPE) reduction assay)
Procedure:
-
Seed host cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of this compound.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
Assess viral replication using one of the following methods:
-
qPCR: Extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the levels of viral RNA.
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.
-
CPE Reduction Assay: Visually inspect the cells for virus-induced cytopathic effects and determine the concentration of the compound that inhibits CPE by 50%.
-
-
Calculate the EC50 value, the concentration of this compound that inhibits viral replication by 50%.
Signaling Pathways and Experimental Workflows
PI4KB Signaling in Enterovirus Replication
The following diagram illustrates the central role of PI4KB in the replication of enteroviruses and the point of inhibition by this compound.
Caption: PI4KB-mediated pathway in enterovirus replication and its inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of this compound.
Caption: Workflow for determining the IC50 of this compound against PI4KB.
Logical Relationship of this compound's Antiviral Effect
This diagram illustrates the logical cascade from PI4KB inhibition to the suppression of viral replication.
Caption: Logical flow of the antiviral mechanism of action for this compound.
Conclusion
This compound is a valuable research tool for studying the role of PI4KB in viral replication and for the development of novel host-targeted antiviral therapies. Its high potency and selectivity for PI4KB make it a specific probe for dissecting the molecular mechanisms of enterovirus infection and other viral diseases that depend on this host kinase. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of virology and drug discovery.
References
- 1. Characterization of the c10orf76‐PI4KB complex and its necessity for Golgi PI4P levels and enterovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
T-00127_HEV1: A Technical Guide to its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-00127_HEV1 is a potent and specific inhibitor of the host lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). This enzyme is a critical host factor for the replication of a broad range of positive-sense single-stranded RNA viruses. By targeting a host dependency factor, this compound presents a promising broad-spectrum antiviral strategy with a potentially higher barrier to the development of viral resistance. This technical guide provides an in-depth overview of the antiviral activity spectrum of this compound, detailing its mechanism of action, quantitative antiviral data, and the experimental protocols used for its characterization.
Introduction
The emergence and re-emergence of viral pathogens underscore the urgent need for broad-spectrum antiviral therapeutics. Targeting host cellular factors that are essential for viral replication is a compelling strategy to combat a wide array of viruses and mitigate the rapid emergence of drug-resistant strains. T-00127-HEV1 has been identified as a highly specific inhibitor of PI4KB, a key enzyme hijacked by numerous RNA viruses to establish their replication organelles. This document summarizes the current knowledge on the antiviral profile of T-00127-HEV1.
Mechanism of Action: Inhibition of PI4KB and Disruption of Viral Replication Organelles
T-00127-HEV1 exerts its antiviral effect by inhibiting the enzymatic activity of PI4KB.[1] This kinase is responsible for the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a crucial lipid for the biogenesis of viral replication organelles (ROs).[2][3]
Many positive-strand RNA viruses, particularly enteroviruses, remodel host intracellular membranes to create specialized compartments for their genomic replication. This process is critically dependent on the accumulation of PI4P at these sites. The viral protein 3A plays a key role in recruiting PI4KB to the ROs, often through interaction with host factors like acyl-coenzyme A binding domain containing 3 (ACBD3) or by modulating the GBF1/Arf1 pathway.[4][5][6][7][8] The resulting high concentration of PI4P at the ROs facilitates the recruitment of other host factors and lipids, such as cholesterol, which are essential for the formation of a functional replication complex.[9][6]
By inhibiting PI4KB, T-00127-HEV1 prevents the synthesis of PI4P at the sites of viral replication.[1] This disruption of PI4P homeostasis leads to the failure of RO formation, thereby blocking viral RNA synthesis and subsequent viral propagation.[2][3]
Figure 1. Signaling pathway of this compound-mediated inhibition of enterovirus replication.
Antiviral Activity Spectrum
The antiviral activity of T-00127-HEV1 has been demonstrated against a range of enteroviruses. Quantitative data for its efficacy are summarized in the tables below.
Table 1: In Vitro Antiviral Activity of T-00127-HEV1 against Enteroviruses
| Virus | Strain | Cell Line | EC50 (µM) | Reference |
| Poliovirus 1 | Mahoney | RD | 0.77 | [1] |
| Enterovirus 71 | Nagoya | RD | 0.73 | [1] |
| Coxsackievirus B3 | Nancy | RD | Not specified, but inhibitory effect shown | [10] |
*EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.
Table 2: Activity of T-00127-HEV1 against Human Rhinoviruses (HRV)
| Virus Species | Number of Genotypes Tested | Potency Range (nM) | Reference |
| HRV-A and HRV-B | 10 | 110 - 480 |
Note: Specific EC50 values for individual HRV genotypes were not provided in the cited literature.
Table 3: In Vitro Inhibitory Activity and Cytotoxicity of T-00127-HEV1
| Target/Assay | Value | Cell Line | Reference |
| PI4KB (IC50) | 60 nM | - | [1] |
| Cytotoxicity (CC50) | >125 µM | RD | [1] |
| Selectivity Index (SI) for Poliovirus | >162 | RD | [1] |
IC50 (50% inhibitory concentration) is the concentration of the compound required to inhibit the activity of the enzyme by 50%. CC50 (50% cytotoxic concentration) is the concentration of the compound that results in 50% cell death. SI (Selectivity Index) = CC50 / EC50. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of T-00127-HEV1.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Figure 2. Experimental workflow for a plaque reduction assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., RD cells for enteroviruses) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare a series of dilutions of T-00127-HEV1 in a suitable cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with the virus dilutions that have been pre-incubated with the corresponding concentrations of T-00127-HEV1. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral attachment and entry.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) supplemented with the respective concentrations of T-00127-HEV1.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-3 days).
-
Staining: Fix the cells with a solution such as 10% formaldehyde and then stain with a dye like crystal violet. The viable cells will stain, and the areas of cell death due to viral lysis (plaques) will appear as clear zones.
-
Quantification: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of a compound that is toxic to 50% of the cells (CC50).
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined optimal density.
-
Compound Addition: Add serial dilutions of T-00127-HEV1 to the wells. Include a vehicle control (e.g., DMSO) and a cell-free blank.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.[11][12][13][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, metabolically active cells will reduce the tetrazolium salt into a colored formazan product.[11][12][13][14]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11][13][14]
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability versus the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
T-00127-HEV1 is a valuable research tool for studying the role of PI4KB in viral replication. Its potent and specific inhibition of this host factor results in broad-spectrum antiviral activity against enteroviruses, including poliovirus, EV71, and human rhinoviruses. The high selectivity index of T-00127-HEV1 suggests a favorable therapeutic window. Further investigation into the full antiviral spectrum of T-00127-HEV1 and other PI4KB inhibitors is warranted to explore their potential as broad-spectrum antiviral agents.
References
- 1. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Enterovirus Replication Organelles and Inhibitors of Their Formation [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Building Viral Replication Organelles: Close Encounters of the Membrane Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT assay protocol | Abcam [abcam.com]
T-00127_HEV1: A Potent Inhibitor of Viral RNA Synthesis Through Host-Targeted PI4KB Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Viral infections caused by positive-sense single-stranded RNA (+ssRNA) viruses represent a significant global health burden. A critical dependency for the replication of many of these viruses is the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). This enzyme is essential for the formation of viral replication organelles, specialized intracellular membrane structures that provide an optimal environment for viral RNA synthesis. T-00127_HEV1 has emerged as a potent and selective small molecule inhibitor of PI4KB, demonstrating broad-spectrum antiviral activity against a range of clinically relevant viruses. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in the inhibition of viral RNA synthesis, its inhibitory and antiviral potency, and detailed experimental protocols for its characterization.
Introduction
The replication of +ssRNA viruses, including picornaviruses like rhinoviruses, enteroviruses, and poliovirus, is a complex process that relies on the co-option of host cellular machinery. A key step in this process is the formation of replication organelles, which are specialized membrane structures derived from host cell organelles. These structures serve to concentrate viral and host factors, shield the viral replication machinery from host immune responses, and provide a scaffold for viral RNA synthesis.
The generation and maintenance of these replication organelles are critically dependent on the host cell lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). PI4KB catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P), a key phosphoinositide that acts as a lipid-based signaling molecule and a determinant of membrane identity. Viruses hijack PI4KB to enrich the membranes of their replication organelles with PI4P, which in turn recruits other host and viral proteins necessary for replication.
This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of PI4KB.[1][2][3] By targeting this host-cell factor, this compound disrupts the formation of functional viral replication organelles, thereby inhibiting viral RNA synthesis and subsequent viral propagation. This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.
Mechanism of Action of this compound
This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the host cell kinase PI4KB. The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrate, phosphatidylinositol.[1]
The inhibition of PI4KB by this compound leads to a cascade of events that ultimately disrupts the viral life cycle:
-
Depletion of PI4P at Replication Organelles: The primary consequence of PI4KB inhibition is a reduction in the levels of PI4P at the membranes of viral replication organelles.
-
Impaired Recruitment of Effector Proteins: PI4P serves as a docking site for various proteins containing a PI4P-binding domain. These proteins are essential for the structural integrity and function of the replication organelles. The depletion of PI4P prevents the recruitment of these critical factors.
-
Disruption of Replication Organelle Formation and Function: Without the necessary protein components, the formation of functional replication organelles is severely impaired. This disruption of the replication scaffold directly inhibits viral RNA synthesis.
This mechanism of action is illustrated in the signaling pathway diagram below.
Figure 1: Signaling pathway of PI4KB in viral replication and its inhibition by this compound.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays, including measurements of its inhibitory activity against PI4KB and its antiviral efficacy against a range of viruses.
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against PI4KB is typically determined using kinase activity assays that measure the production of ADP, the byproduct of the phosphorylation reaction.
| Target Kinase | IC50 (nM) | Assay Method | Reference |
| PI4KB | 60 | ADP-Glo Kinase Assay | [2] |
| PI4KB | 150 | Not specified | [3] |
Table 1: In vitro inhibitory activity of this compound against PI4KB.
Antiviral Activity
The antiviral efficacy of this compound is measured by its ability to inhibit viral replication in cell culture, typically quantified as the half-maximal effective concentration (EC50).
| Virus | EC50 (µM) | Cell Line | Assay Method | Reference |
| Poliovirus (PV) | 0.77 | RD | Not specified | [4] |
| Poliovirus (PV) | 1.7 - 4.7 | Not specified | Not specified | [5] |
| Enterovirus 71 (EV71) | 0.73 | RD | Not specified | [4][5] |
| Coxsackievirus B3 (CVB3) | 3.38 | Not specified | Not specified | [3] |
| Human Rhinovirus (HRV) | 0.11 - 0.48 | Not specified | Single-cycle replication assay | [6] |
| Hepatitis C Virus (HCV) 1b | 1.03 | Not specified | Not specified | [3] |
| Hepatitis C Virus (HCV) 2a | >44 | Not specified | Not specified | [3] |
Table 2: Antiviral activity of this compound against various RNA viruses.
Cytotoxicity
Assessing the cytotoxicity of an antiviral compound is crucial to ensure that its antiviral activity is not due to general toxicity to the host cells. The half-maximal cytotoxic concentration (CC50) is a measure of the compound's toxicity.
| Cell Line | CC50 (µM) | Assay Method | Reference |
| HeLa | >50 | Not specified | [3] |
| Not specified | 64 | Not specified | [6] |
Table 3: Cytotoxicity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
PI4KB In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes the measurement of PI4KB activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay (Promega). This assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human PI4KB
-
PI4KB substrate (e.g., phosphatidylinositol)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of PI4KB and substrate mix in kinase buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of ATP solution in kinase buffer to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.4. Cell Cytotoxicity Assay and CC50 Determination [bio-protocol.org]
- 3. content.protocols.io [content.protocols.io]
- 4. T-00127-HEV1|PIK inhibitor|DC Chemicals [dcchemicals.com]
- 5. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
The Inhibitory Effect of T-00127_HEV1 on Poliovirus Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound T-00127_HEV1 and its potent inhibitory effects on poliovirus replication. This compound has emerged as a significant antiviral candidate due to its targeted mechanism of action against a crucial host cell factor. This document outlines the quantitative data, experimental methodologies, and the underlying signaling pathways associated with its activity.
Quantitative Analysis of this compound Activity
This compound demonstrates a robust and specific inhibition of poliovirus replication by targeting the host lipid kinase, phosphatidylinositol 4-kinase III beta (PI4KB). The following tables summarize the key quantitative metrics of its efficacy.
| Parameter | Value | Description | Reference |
| IC50 vs. PI4KB | 60 nM | The half-maximal inhibitory concentration against PI4KB kinase activity. | [1][2] |
| EC50 vs. Poliovirus | 0.77 µM | The half-maximal effective concentration for inhibiting poliovirus pseudovirus in RD cells. | [1][2] |
| Compound Comparison: Inhibition of PI4KB Activity at 10 µM |
| Compound | Residual PI4KB Activity | Reference |
|---|---|---|
| This compound | 5% | [2][3] |
| GW5074 | 3% | [2][3] |
| AN-12-H5 | 108% (no inhibition) |[2][3] |
Mechanism of Action: Targeting a Host-Virus Interaction
Poliovirus, like other enteroviruses, remodels host intracellular membranes to create specialized structures called replication organelles (ROs), where viral RNA replication occurs. This process is critically dependent on the host cell's lipid metabolism, particularly the production of phosphatidylinositol 4-phosphate (PI4P).
This compound exerts its antiviral effect by directly inhibiting PI4KB, a key enzyme responsible for PI4P synthesis at the Golgi apparatus. Poliovirus hijacks PI4KB and recruits it to the ROs. This recruitment is mediated by the interaction of viral proteins, such as 3A and 2BC, with host factors, including Acyl-CoA binding domain-containing protein 3 (ACBD3), which in turn binds to PI4KB.
The accumulation of PI4P on the RO membranes serves as a docking site for other viral and host proteins essential for replication, including the viral RNA-dependent RNA polymerase (3Dpol) and oxysterol-binding protein (OSBP). OSBP is thought to facilitate the transport of cholesterol to the ROs, further contributing to their structural integrity and function. By inhibiting PI4KB, this compound prevents the synthesis of PI4P at the ROs, thereby disrupting the entire replication complex and halting viral propagation.
Below is a diagram illustrating the signaling pathway of PI4KB in poliovirus replication and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Cell Culture and Virus Strains
-
Cell Lines:
-
RD (Human Rhabdomyosarcoma) cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HeLa cells: Maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Poliovirus Strains:
-
Poliovirus Type 1 (PV1), Mahoney strain: A commonly used wild-type laboratory strain.
-
Poliovirus pseudovirus: A replication-defective viral particle expressing a reporter gene (e.g., luciferase) used for initial high-throughput screening in a BSL-2 environment.
-
Poliovirus Replication Inhibition Assay
This protocol describes a method to quantify the inhibitory effect of this compound on poliovirus replication using quantitative PCR (qPCR).
Protocol:
-
Cell Seeding: Seed RD cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate at 37°C for 24 hours to allow for the formation of a confluent monolayer.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in DMEM with 2% FBS, starting from a high concentration (e.g., 100 µM).
-
Virus Infection: Aspirate the culture medium from the cells and infect with poliovirus (e.g., PV1 Mahoney strain) at a multiplicity of infection (MOI) of 0.1 in a small volume of serum-free DMEM. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Remove the virus inoculum and add 100 µL of the prepared this compound dilutions to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C for 8 to 16 hours, allowing for one complete replication cycle.
-
RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer and extract total RNA using a commercial RNA purification kit.
-
RT-qPCR: Perform a one-step real-time reverse transcription PCR (RT-qPCR) using primers and a probe specific for a conserved region of the poliovirus genome (e.g., the 5' untranslated region).
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the percentage of viral replication inhibition for each compound concentration relative to the virus-only control. Plot the inhibition percentage against the compound concentration and use a non-linear regression model to calculate the EC50 value.
In Vitro PI4KB Kinase Assay
This protocol outlines a method to measure the direct inhibitory effect of this compound on the enzymatic activity of PI4KB, such as the Adapta™ Universal Kinase Assay or the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Kinase: Recombinant human PI4KB.
-
Substrate: Phosphatidylinositol (PI).
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Buffer containing MgCl2 and other components optimal for kinase activity.
-
This compound: Serial dilutions in DMSO.
-
-
Reaction Setup: In a 384-well plate, add the PI4KB enzyme, the PI substrate, and the this compound dilutions.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection:
-
For Adapta™ Assay: Add a mixture of Eu-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer. The antibody binds to both the tracer and the ADP produced by the kinase reaction.
-
For ADP-Glo™ Assay: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured using a luciferase/luciferin reaction.
-
-
Measurement:
-
Adapta™ Assay: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates an increase in ADP production and thus higher kinase activity.
-
ADP-Glo™ Assay: Measure the luminescence. The light signal is proportional to the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration and fitting the data to a dose-response curve.
Summary and Future Directions
This compound is a potent and selective inhibitor of the host factor PI4KB, which is essential for poliovirus replication. Its mechanism of action, involving the disruption of the formation of viral replication organelles, makes it a promising candidate for antiviral therapy. While this compound has shown broad activity against enteroviruses, further studies are needed to specifically determine its efficacy against all three poliovirus serotypes. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other host-targeting antivirals against poliovirus and other pathogenic enteroviruses.
References
- 1. Analysis of Poliovirus Protein 3A Interactions with Viral and Cellular Proteins in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Phosphatidylinositol-4 kinase III beta and oxysterol-binding protein accumulate unesterified cholesterol on poliovirus-induced membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
T-00127_HEV1: A Novel Broad-Spectrum Antiviral and Antibacterial Agent
A Technical Whitepaper on the Preclinical Profile of a First-in-Class Host-Factor Modulator
For Research and Drug Development Professionals
Abstract
T-00127_HEV1 is a novel small molecule investigational agent demonstrating significant broad-spectrum antimicrobial potential. This document outlines the core preclinical data for this compound, focusing on its mechanism of action, in vitro efficacy against a range of viral and bacterial pathogens, and the detailed experimental protocols used for its evaluation. This compound acts by modulating the host STING (Stimulator of Interferon Genes) pathway, leading to a potent and controlled innate immune response. The data presented herein support its continued development as a potential therapeutic for a variety of infectious diseases.
Mechanism of Action: STING Pathway Agonist
This compound functions as a non-canonical agonist of the STING pathway. Unlike direct cGAMP-mimetic agonists, this compound binds to an allosteric site on the STING protein, stabilizing its active conformation following translocation to the Golgi apparatus. This leads to the phosphorylation of TBK1 and subsequent activation of IRF3, driving the transcription of Type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This host-centric mechanism underpins its broad-spectrum activity, creating an antiviral state in host cells and enhancing pathogen clearance.
Caption: this compound allosterically stabilizes active STING, enhancing IRF3-mediated interferon production.
In Vitro Efficacy Data
This compound was evaluated against a diverse panel of viral and bacterial pathogens. Efficacy was determined using standardized assays to measure half-maximal effective concentration (EC50) for viruses and minimum inhibitory concentration (MIC) for bacteria.
Table 1: Broad-Spectrum Antiviral Activity
| Virus Family | Virus Species | Cell Line | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Flaviviridae | Dengue virus (DENV-2) | Vero | 0.28 | > 50 | > 178 |
| Flaviviridae | Zika virus (ZIKV) | Huh-7 | 0.45 | > 50 | > 111 |
| Coronaviridae | SARS-CoV-2 | Calu-3 | 0.15 | > 50 | > 333 |
| Orthomyxoviridae | Influenza A (H1N1) | A549 | 0.88 | > 50 | > 56 |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | HFF-1 | 1.12 | > 50 | > 44 |
Table 2: Antibacterial Activity
| Bacteria Type | Species | Strain | MIC (µg/mL) |
| Gram-Positive | Staphylococcus aureus | MRSA (USA300) | 16 |
| Gram-Positive | Streptococcus pneumoniae | ATCC 49619 | 8 |
| Gram-Negative | Escherichia coli | ATCC 25922 | > 64 |
| Gram-Negative | Pseudomonas aeruginosa | PAO1 | > 64 |
Note: Antibacterial activity is primarily observed against Gram-positive bacteria, likely due to indirect host-mediated mechanisms such as enhanced phagocytosis and antimicrobial peptide production, which are less effective against the robust outer membrane of Gram-negative bacteria.
Experimental Protocols
Detailed methodologies for the key efficacy assays are provided below.
Antiviral Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the concentration of this compound required to reduce the number of virus-induced plaques by 50%.
-
Cell Seeding: Plate host cells (e.g., Vero, A549) in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in serum-free media, ranging from 50 µM to 0.05 µM.
-
Virus Preparation: Dilute the viral stock to a concentration calculated to produce 50-100 plaque-forming units (PFU) per well.
-
Incubation: Mix equal volumes of the diluted compound and diluted virus. Incubate the mixture for 1 hour at 37°C to allow for compound-target engagement.
-
Infection: Remove media from the cell plates and infect the monolayer with 200 µL of the virus-compound mixture. Allow adsorption for 1 hour.
-
Overlay: Aspirate the inoculum and overlay the cells with a 1:1 mixture of 2% methylcellulose and 2X MEM supplemented with 4% FBS.
-
Incubation: Incubate plates for 3-5 days (virus-dependent) until plaques are visible.
-
Staining & Counting: Fix the cells with 10% formalin, stain with 0.1% crystal violet, and count the number of plaques.
-
Calculation: The EC50 value is calculated using a non-linear regression analysis of the dose-response curve.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT) to determine antiviral EC50.
Bacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that prevents visible growth of a bacterium.
-
Preparation: Perform the assay in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Dilution: Serially dilute this compound 2-fold across the plate, typically from 64 µg/mL to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB, adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
This compound represents a promising broad-spectrum antimicrobial candidate with a novel host-centric mechanism of action. Its potent in vitro activity against clinically relevant viruses and Gram-positive bacteria warrants further investigation. Future studies will focus on in vivo efficacy models, pharmacokinetic profiling, and safety toxicology to support its progression towards clinical development. The unique mechanism of targeting the STING pathway suggests a lower propensity for the development of drug resistance compared to direct-acting agents.
Methodological & Application
Application Notes and Protocols: T-00127_HEV1 for Cell-Based Enterovirus Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-00127_HEV1 is a potent and selective inhibitor of the host cell lipid kinase, phosphatidylinositol 4-kinase IIIβ (PI4KB). This enzyme is essential for the replication of a broad spectrum of enteroviruses, a genus of positive-sense single-stranded RNA viruses that includes poliovirus, coxsackieviruses, echoviruses, and rhinoviruses. By targeting a host factor, this compound offers a promising broad-spectrum antiviral strategy with a potentially higher barrier to the development of viral resistance compared to direct-acting antivirals. These application notes provide detailed information and protocols for utilizing this compound in cell-based enterovirus models to study viral replication and evaluate antiviral efficacy.
Enteroviruses rearrange host cellular membranes to form replication organelles (ROs), which are the sites of viral RNA synthesis. A key feature of these ROs is the enrichment of phosphatidylinositol 4-phosphate (PI4P), a lipid synthesized by PI4KB. PI4P acts as a crucial scaffold, recruiting both viral and host proteins necessary for the assembly and function of the viral replication complex.
Mechanism of Action
This compound exerts its antiviral activity by directly inhibiting the enzymatic function of PI4KB. This inhibition leads to a depletion of PI4P at the Golgi apparatus and prevents its accumulation at the enterovirus replication organelles. The lack of a PI4P-rich environment on these membranes disrupts the recruitment of essential components of the replication machinery, thereby halting viral RNA synthesis and the production of new viral particles. Resistance to PI4KB inhibitors has been associated with mutations in the viral non-structural protein 3A, highlighting the critical interplay between the virus and this host kinase.
Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 vs. PI4KB | 60 nM | In vitro kinase assay | [1] |
Table 1: In vitro inhibitory activity of this compound against its molecular target, PI4KB.
| Enterovirus | Cell Line | EC50 (µM) | Assay Type | Reference |
| Poliovirus (pseudovirus) | RD | 0.77 | Pseudovirus Infection Assay | [1] |
| Enterovirus 71 (EV71) | RD | 0.73 | Cytopathic Effect (CPE) Assay | [1] |
| Coxsackievirus B3 (CVB3) | RD | Data not available | - | |
| Human Rhinovirus (various) | H1-HeLa | Data not available | - |
Table 2: Antiviral activity of this compound against various enteroviruses in different cell lines. EC50 (half-maximal effective concentration) is the concentration of the compound that inhibits the viral effect by 50%.
| Cell Line | CC50 (µM) | Assay Type | Reference |
| RD (Rhabdomyosarcoma) | 125 | Cell Viability Assay | [2] |
| HeLa | Data not available | - | |
| Vero | Data not available | - |
Table 3: Cytotoxicity of this compound in various cell lines. CC50 (half-maximal cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
Signaling and Experimental Workflow Diagrams
Figure 1: Enterovirus replication cycle and the inhibitory point of this compound.
Figure 2: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Lines: HeLa, Vero, and RD (rhabdomyosarcoma) cells are commonly used for enterovirus studies. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Virus Strains: Obtain desired enterovirus serotypes from a reliable source (e.g., ATCC).
-
Virus Propagation: Infect confluent monolayers of a suitable host cell line at a low multiplicity of infection (MOI) of 0.01-0.1. Incubate until significant cytopathic effect (CPE) is observed (typically 2-3 days). Harvest the virus by freeze-thawing the cell culture three times. Centrifuge to remove cell debris and store the virus-containing supernatant at -80°C.
-
Virus Titeration: Determine the virus titer (plaque-forming units per mL, PFU/mL) by performing a plaque assay.
Antiviral Activity Assay (CPE Reduction Assay)
This assay measures the ability of this compound to protect cells from virus-induced cell death.
-
Cell Seeding: Seed host cells (e.g., HeLa, RD) in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
Compound Preparation: Prepare a series of 2-fold dilutions of this compound in cell culture medium.
-
Treatment: When cells are confluent, remove the growth medium and add the diluted compound to the wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Infection: Add the enterovirus at a predetermined MOI (e.g., 100 CCID50) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until 100% CPE is observed in the virus control wells.
-
CPE Assessment: Observe the wells under a microscope and score the CPE. Alternatively, quantify cell viability using a colorimetric assay such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the toxicity of this compound to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate as for the antiviral assay.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a "cell control" (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay provides a more quantitative measure of the inhibition of infectious virus production.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Compound and Virus Incubation: Pre-incubate a known amount of virus (e.g., 100 PFU) with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow adsorption for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 2-4 days until plaques are visible.
-
Staining: Fix the cells with a solution of formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.
Immunofluorescence Staining for PI4P
This protocol allows for the visualization of the effect of this compound on PI4P localization.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with this compound at a concentration above its EC50 for a desired period.
-
Infection: Infect the cells with an enterovirus.
-
Fixation: At the desired time post-infection, fix the cells with 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization: Permeabilize the cells with a mild detergent like digitonin to preserve lipid structures.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA and 0.1% Triton X-100).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for PI4P.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the localization of PI4P using a fluorescence microscope. Compare the PI4P staining pattern in treated versus untreated cells.
Conclusion
This compound is a valuable research tool for studying the role of PI4KB in the enterovirus replication cycle. Its potent and specific inhibitory activity makes it an excellent candidate for in vitro studies aimed at understanding the mechanisms of viral replication and for the initial stages of antiviral drug discovery. The protocols provided here offer a starting point for researchers to incorporate this compound into their cell-based enterovirus models. It is recommended to optimize assay conditions for specific cell line and virus combinations. Due to reported in vivo toxicity for some PI4KB inhibitors, further studies are necessary to evaluate the therapeutic potential of this compound.
References
Application Notes: T-00127_HEV1 in High-Throughput Screening for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-00127_HEV1 is a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KB), a host cell kinase essential for the replication of a broad range of positive-strand RNA viruses. These viruses, including enteroviruses (e.g., Poliovirus, Coxsackievirus, Enterovirus 71) and rhinoviruses, hijack the host cell's lipid metabolism by co-opting PI4KB to generate phosphatidylinositol 4-phosphate (PI4P)-enriched replication organelles. These specialized structures are crucial for the assembly and function of the viral replication machinery. By targeting a host factor, this compound presents a promising broad-spectrum antiviral strategy with a potentially higher barrier to the development of viral resistance compared to drugs targeting viral proteins directly.
As an ATP-competitive inhibitor of PI4KB, this compound effectively blocks the synthesis of PI4P, thereby disrupting the formation of the viral replication organelles and inhibiting viral replication. Its high selectivity for PI4KB over other phosphoinositide kinases minimizes off-target effects, making it an excellent tool for studying the role of PI4KB in viral life cycles and a valuable lead compound for the development of novel antiviral therapeutics. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel antiviral agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, highlighting its potency, antiviral activity, and safety profile.
| Parameter | Value | Description |
| IC50 (PI4KB) | 60 nM | The half-maximal inhibitory concentration against the target enzyme, Phosphatidylinositol 4-kinase III beta. |
| EC50 (Poliovirus 1) | 0.73 µM | The half-maximal effective concentration for inhibiting Poliovirus 1 replication in a cell-based assay. |
| EC50 (Coxsackievirus B3) | 1.7 - 4.7 µM | The range of half-maximal effective concentrations for inhibiting Coxsackievirus B3 replication. |
| EC50 (Enterovirus 71) | 0.73 µM | The half-maximal effective concentration for inhibiting Enterovirus 71 replication. |
| CC50 (HeLa cells) | >50 µM | The half-maximal cytotoxic concentration in HeLa cells, indicating low cytotoxicity.[1] |
| Selectivity Index (SI) for Poliovirus | 162 | Calculated as CC50/EC50, this value indicates a favorable therapeutic window for antiviral activity against Poliovirus. |
Signaling Pathway
This compound targets the host PI4KB signaling pathway, which is exploited by various RNA viruses for their replication. The diagram below illustrates the mechanism of action.
References
Application Notes and Protocols for T-00127_HEV1 Treatment of Coxsackievirus-Infected Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Coxsackieviruses, members of the Enterovirus genus within the Picornaviridae family, are significant human pathogens responsible for a wide range of diseases, from mild febrile illness to severe and life-threatening conditions such as myocarditis, pancreatitis, and aseptic meningitis. Currently, there are no approved antiviral therapies specifically targeting coxsackievirus infections, highlighting the urgent need for novel therapeutic agents.
T-00127_HEV1 is a potent and broad-spectrum inhibitor of enterovirus replication. It functions by targeting a host cell factor, phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which is essential for the formation of viral replication organelles. By inhibiting this host kinase, this compound effectively blocks viral RNA replication. These application notes provide detailed protocols for evaluating the antiviral activity and mechanism of action of this compound and its structural analogs against coxsackievirus in cell culture models.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and its close structural analog, BF738735. BF738735 shares the same mechanism of action and provides a strong proxy for the expected activity of this compound against coxsackievirus.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| This compound | PI4KIIIβ | Enzymatic Assay | 60 nM | - | [1] |
| This compound | Poliovirus pseudovirus | Cell-based | 0.77 µM | RD | [1] |
| This compound | Enterovirus 71 (EV71) | Cell-based | 0.73 µM | RD | [1] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of BF738735 (a close structural analog of this compound)
| Compound | Target Virus/Cell | Assay Type | EC50/IC50 | CC50 | Selectivity Index (SI) | Reference |
| BF738735 | PI4KIIIβ | Enzymatic Assay | 5.7 nM (IC50) | - | - | [2][3][4] |
| BF738735 | PI4KIIIα | Enzymatic Assay | 1.7 µM (IC50) | - | - | [2][3] |
| BF738735 | Coxsackievirus B3 (CVB3) | Replicon Assay | 77 nM (EC50) | - | - | [2][3] |
| BF738735 | Various Enteroviruses | CPE Inhibition | 4 - 71 nM (EC50) | 11 - 65 µM | >155 to >16250 | [2][3][4] |
Experimental Protocols
Antiviral Activity Assessment by Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound in protecting host cells from coxsackievirus-induced cell death.
Materials:
-
HeLa or Vero cells
-
Coxsackievirus B3 (CVB3)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter 96 AQueous One Solution Reagent (or similar viability reagent)
-
Plate reader
Procedure:
-
Seed HeLa or Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
On the following day, prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Remove the growth medium from the cells and infect with CVB3 at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days (e.g., 100 CCID50).
-
After a 2-hour adsorption period, remove the virus inoculum and add the serially diluted this compound to the wells.
-
Include "virus control" (cells with virus, no compound) and "cell control" (cells with no virus, no compound) wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 4 days, until at least 80% CPE is observed in the virus control wells.[5]
-
Assess cell viability by adding CellTiter 96 AQueous One Solution Reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a plate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the cell and virus controls.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using regression analysis.
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of this compound on uninfected host cells.
Materials:
-
HeLa or Vero cells
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter 96 AQueous One Solution Reagent (or similar viability reagent)
-
Plate reader
Procedure:
-
Seed HeLa or Vero cells in 96-well plates as for the antiviral assay.
-
On the following day, add serial dilutions of this compound to the wells containing fresh medium.
-
Include "cell control" wells with no compound.
-
Incubate the plates for the same duration as the antiviral assay (3 to 4 days).
-
Assess cell viability using the CellTiter 96 AQueous One Solution Reagent and measure absorbance at 490 nm.[2]
-
Calculate the percentage of cytotoxicity for each concentration relative to the cell control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and using regression analysis.
PI4KIIIβ Enzymatic Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of PI4KIIIβ.
Materials:
-
Recombinant human PI4KIIIβ
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 1 mM EGTA)
-
Phosphatidylinositol (PI) substrate
-
ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ kit)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay
-
Luminometer or scintillation counter
Procedure (using ADP-Glo™ Assay):
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the PI4KIIIβ enzyme to the kinase buffer.
-
Add the serially diluted this compound to the enzyme mixture and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PI substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.[6]
-
Measure luminescence using a plate luminometer.
-
The luminescence signal is proportional to the ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Western Blot for Viral Protein Expression
This protocol can be used to assess the effect of this compound on the expression of specific coxsackievirus proteins.
Materials:
-
CVB3-infected cell lysates (treated and untreated with this compound)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a CVB3 protein (e.g., VP1, 3Dpol)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Infect cells with CVB3 and treat with this compound at a concentration around its EC50.
-
At various time points post-infection, lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target viral protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. A decrease in the viral protein band intensity in the this compound-treated samples would indicate inhibition of viral protein synthesis, a downstream effect of replication inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for evaluating this compound.
References
- 1. T-00127-HEV1 | PI4KB inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BF738735 | PI4K | Antiviral | TargetMol [targetmol.com]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 6. A homogeneous and nonisotopic assay for phosphatidylinositol 4-kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
T-00127_HEV1: A Potent Tool for Elucidating the Function of PI4KB in Cellular Processes and Viral Replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
T-00127_HEV1 is a small molecule inhibitor that has emerged as a critical tool for investigating the physiological and pathological roles of Phosphatidylinositol 4-kinase beta (PI4KB). With a high degree of selectivity, this compound allows for the acute and reversible inhibition of PI4KB activity, enabling detailed studies of its function in cellular signaling, membrane trafficking, and as a host factor exploited by various viruses. This document provides comprehensive application notes, detailed experimental protocols, and quantitative data to facilitate the use of this compound in research and drug development.
Application Notes
Mechanism of Action
This compound is a potent inhibitor of PI4KB, an enzyme that catalyzes the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1] PI4P is a key phosphoinositide that acts as a signaling molecule and a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2). This compound selectively binds to the ATP-binding pocket of PI4KB, preventing the transfer of phosphate from ATP to PI and thereby reducing the cellular levels of PI4P.[2]
Utility in Studying PI4KB Function
The specificity of this compound for PI4KB makes it an invaluable tool for dissecting the specific functions of this kinase isoform. Researchers can utilize this compound to:
-
Investigate the role of PI4KB in Golgi apparatus structure and function: PI4KB is known to be crucial for maintaining the integrity and function of the Golgi complex. Treatment with this compound can be used to study the consequences of acute PI4KB inhibition on Golgi-mediated protein secretion and membrane trafficking.
-
Elucidate PI4KB's involvement in cellular signaling pathways: By inhibiting PI4KB, researchers can explore its role in various signaling cascades that are dependent on PI4P and its downstream metabolites.
-
Probe the function of PI4KB in viral replication: Numerous positive-sense RNA viruses, particularly enteroviruses, hijack the host cell's PI4KB to create PI4P-enriched replication organelles essential for their life cycle.[3] this compound serves as a powerful instrument to study this virus-host interaction and to evaluate PI4KB as a potential broad-spectrum antiviral target.[4][5]
Antiviral Activity
This compound exhibits broad-spectrum antiviral activity against a range of enteroviruses by inhibiting the formation of their replication organelles.[1][6] This makes it a valuable research tool for virologists and drug developers working on anti-enteroviral therapies.
Quantitative Data
The following tables summarize the in vitro inhibitory and antiviral activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Specificity Notes |
| PI4KB | 60 | Highly selective for PI4KB. Shows moderate inhibitory effect on PIK3CD activity at higher concentrations. [1] |
Table 2: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Poliovirus (PV) | RD | 0.77 | 125 | 162 |
| Enterovirus 71 (EV71) | RD | 0.73 | 125 | 171 |
| Coxsackievirus B3 (CVB3) | Various | Broadly active | >64 | High |
| Human Rhinovirus (HRV) | Various | Broadly active | >64 | High |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of a compound.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro PI4KB Kinase Assay (ADP-Glo™ Format)
This protocol is for determining the in vitro inhibitory activity of this compound against purified PI4KB.
Materials:
-
Recombinant human PI4KB enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of PI4KB enzyme solution to each well.
-
Add 5 µL of a mixture of PI:PS substrate and ATP to initiate the reaction. The final concentrations should be optimized, but a starting point is 10 µM ATP and 50 µM PI:PS.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the EC50 of this compound against a specific enterovirus.
Materials:
-
Susceptible host cells (e.g., HeLa, RD, Vero)
-
Enterovirus stock of known titer
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
Procedure:
-
Seed host cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound to the wells. Include wells with medium and DMSO as vehicle controls and wells with medium only for cell controls.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days. Do not add virus to the cell control wells.
-
Incubate the plate at the optimal temperature for viral replication (e.g., 37°C).
-
After the incubation period (when vehicle control wells show complete CPE), add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percent protection for each this compound concentration and determine the EC50 value.
-
Concurrently, perform a cytotoxicity assay by treating uninfected cells with the same serial dilutions of this compound to determine the CC50.
Plaque Reduction Assay
This assay provides a more quantitative measure of the inhibition of infectious virus production.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates
-
Enterovirus stock
-
This compound
-
Overlay medium (e.g., cell culture medium containing 0.5% agarose or methylcellulose)
-
Crystal violet solution (0.1% in 20% ethanol)
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the cell monolayers.
-
Adsorb the virus dilutions to the cells for 1 hour at 37°C.
-
During the adsorption period, prepare the overlay medium containing different concentrations of this compound or DMSO (vehicle control).
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the compound to the respective wells.
-
Incubate the plates until plaques are visible (typically 2-4 days).
-
Fix the cells with 10% formaldehyde.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percent reduction in plaque number for each this compound concentration and determine the EC50 value.
Visualizations
The following diagrams illustrate the PI4KB signaling pathway and the experimental workflows.
Caption: PI4KB signaling pathway and its hijacking by enteroviruses.
Caption: Workflow for the CPE reduction assay.
Caption: Workflow for the plaque reduction assay.
References
- 1. T-00127-HEV1 | PI4KB inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Bithiazole Inhibitors of Phosphatidylinositol 4‐Kinase (PI4KIIIβ) as Broad‐Spectrum Antivirals Blocking the Replication of SARS‐CoV‐2, Zika Virus, and Human Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vivo Studies Using a PI4Kβ Inhibitor (Model: T-00127_HEV1)
Disclaimer: Publicly available literature does not contain specific in vivo studies, quantitative data, or detailed experimental protocols for the compound T-00127_HEV1. The following application notes and protocols are presented as a generalized template for researchers working with PI4Kβ inhibitors in relevant animal models, based on the known mechanism of action of this compound. The data presented in tables are illustrative placeholders.
Introduction
This compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4Kβ or PI4KB), with an IC50 of 60 nM.[1] PI4Kβ is a cellular lipid kinase that is essential for the replication of a variety of single-stranded, positive-sense RNA viruses, including poliovirus.[2][3] These viruses hijack the host cell's PI4Kβ to create specialized membrane structures that serve as replication organelles. By inhibiting PI4Kβ, this compound prevents the formation of these replication sites, thereby arresting viral replication.[2] This mechanism makes PI4Kβ inhibitors like this compound promising candidates for broad-spectrum antiviral agents.[2]
These notes provide a framework for conducting preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of a PI4Kβ inhibitor in animal models of viral infection.
Mechanism of Action Pathway
The primary mechanism of this compound involves the competitive inhibition of ATP binding to PI4Kβ, which prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P). This disruption of PI4P production interferes with the formation of viral replication organelles.
References
Troubleshooting & Optimization
Optimizing T-00127_HEV1 concentration for maximum viral inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing T-00127_HEV1 for maximum viral inhibition. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Phosphatidylinositol 4-kinase III beta (PI4KB).[1][2] PI4KB is a host cell enzyme that is essential for the replication of a broad range of viruses, including enteroviruses. By inhibiting PI4KB, this compound disrupts the formation of viral replication organelles, thereby preventing viral proliferation. The compound has demonstrated broad-spectrum activity against various enteroviruses.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is dependent on the specific virus, cell line, and experimental conditions. However, based on available data, a good starting point for dose-response experiments is a range from 0.1 µM to 10 µM. It is crucial to perform a dose-response curve to determine the half-maximal effective concentration (EC50) for your specific viral strain and a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) in your chosen cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the DMSO stock in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: Is this compound specific for PI4KB?
A4: this compound has been shown to be a highly specific inhibitor of PI4KB.[1][2][3] One study demonstrated that at a concentration of 10 µM, this compound showed at most 33% inhibition of PIK3CD activity and no significant inhibitory effect on other PI3 kinases.[2][3] This high specificity minimizes the likelihood of off-target effects in experimental results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no viral inhibition | - Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit viral replication. - Compound instability: The compound may be degrading in the cell culture medium over the course of the experiment. - Resistant viral strain: The virus being tested may have inherent resistance to PI4KB inhibitors. - Incorrect timing of addition: The compound may be added at a stage of the viral life cycle where PI4KB is not critical. | - Perform a dose-response experiment to determine the optimal inhibitory concentration (EC50). - Prepare fresh working solutions of this compound for each experiment. Consider the stability of the compound in your specific cell culture medium over time. - Verify the sensitivity of your viral strain to other known PI4KB inhibitors. - Add this compound prior to or at the time of infection to target the early stages of replication complex formation. |
| High cytotoxicity observed | - Concentration too high: The concentration of this compound is exceeding the cytotoxic threshold for the cell line. - DMSO toxicity: The final concentration of DMSO in the cell culture is too high. - Cell line sensitivity: The cell line being used is particularly sensitive to PI4KB inhibition or the compound itself. | - Determine the 50% cytotoxic concentration (CC50) for your cell line using a viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the CC50 for antiviral assays. - Ensure the final DMSO concentration in your experiments does not exceed 0.5%. Include a vehicle control (medium with the same DMSO concentration as your highest treatment group) in all experiments. - Consider using a different, less sensitive cell line if cytotoxicity remains an issue at effective antiviral concentrations. |
| Inconsistent or variable results | - Inconsistent cell seeding: Variations in cell number per well can lead to variability in viral replication and compound efficacy. - Inaccurate compound dilution: Errors in preparing serial dilutions of this compound can lead to inconsistent concentrations. - Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect results. - Variability in viral titer: Inconsistent amounts of virus used for infection will lead to variable results. | - Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette. - Prepare a fresh dilution series for each experiment and use calibrated pipettes. - To minimize edge effects, avoid using the outermost wells of the plate for data collection or fill them with sterile PBS or medium. - Accurately determine the viral titer before each experiment and use a consistent multiplicity of infection (MOI). |
| Compound precipitation in media | - Low solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium, especially at higher concentrations. - Interaction with media components: Components in the serum or media supplements may be causing the compound to precipitate. | - Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration or preparing the working solution in a pre-warmed medium. - Consider using a serum-free medium or a medium with a lower serum concentration if precipitation persists. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol outlines the procedure for determining the concentration of this compound that causes a 50% reduction in cell viability.
Materials:
-
This compound
-
100% DMSO
-
Appropriate cell line (e.g., HeLa, RD)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with your chosen cell line at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution of the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Compound Addition: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions and the vehicle control to the respective wells. Include wells with untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for the duration of your planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Viability Assay: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the CC50 value.
Protocol 2: Determination of 50% Effective Concentration (EC50)
This protocol describes how to determine the concentration of this compound that inhibits 50% of viral replication.
Materials:
-
This compound
-
100% DMSO
-
Appropriate cell line and virus
-
Complete cell culture medium
-
96-well plates
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, reporter virus expression)
Procedure:
-
Cell Seeding: Seed 96-well plates with the host cell line and incubate overnight as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium as described in Protocol 1, ensuring the concentrations are below the determined CC50 value.
-
Infection and Treatment:
-
Pre-treatment: Remove the medium and add the compound dilutions to the cells. Incubate for a short period (e.g., 1-2 hours) before adding the virus.
-
Co-treatment: Mix the virus at the desired multiplicity of infection (MOI) with the compound dilutions and add the mixture to the cells.
-
Post-treatment: Infect the cells with the virus for a set period (e.g., 1-2 hours), then remove the inoculum and add the compound dilutions.
-
-
Incubation: Incubate the plates for a period that allows for sufficient viral replication (e.g., 24-72 hours), depending on the virus.
-
Quantification of Viral Inhibition: At the end of the incubation period, quantify the extent of viral replication using your chosen method.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the untreated, infected control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 value.
Visualizations
Caption: Mechanism of this compound antiviral activity.
Caption: Experimental workflow for EC50 and CC50 determination.
Caption: Troubleshooting flowchart for low viral inhibition.
References
- 1. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Identifying and mitigating T-00127_HEV1 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of T-00127_HEV1, a potent and selective inhibitor of Phosphatidylinositol 4-Kinase Beta (PI4KB).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Phosphatidylinositol 4-Kinase Beta (PI4KB), a lipid kinase crucial for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi apparatus. This compound is a highly potent inhibitor with a reported IC50 of 60 nM.
Q2: What is the known selectivity profile of this compound?
A2: this compound is reported to be a highly selective inhibitor for PI4KB. Studies have shown it to have significantly higher specificity for PI4KB compared to other PI kinases. One study indicated that at a concentration of 10 µM, this compound showed at most 29% inhibition of TTK kinase and less than 10% inhibition for other tested kinases, suggesting a favorable selectivity profile. In contrast, other PI4K inhibitors like PIK-93 and GW5074 have demonstrated broader cross-reactivity with other lipid kinases, including class I PI3Ks.
Q3: What are the potential off-targets of this compound?
A3: While specific, comprehensive off-target screening data for this compound is not extensively available in the public domain, potential off-targets can be inferred from the broader class of PI4K inhibitors. Given the structural similarities in the ATP-binding pocket of kinases, other lipid kinases, particularly within the PI3K/Akt/mTOR signaling pathway, are theoretical off-targets. However, initial reports suggest this compound has a high degree of selectivity for PI4KB. Researchers should empirically determine the off-target profile in their specific experimental system.
Q4: What are the potential cellular consequences of off-target effects?
A4: Off-target inhibition of other kinases, such as those in the PI3K/Akt/mTOR pathway, could lead to unintended effects on cell growth, proliferation, survival, and metabolism. It is crucial to assess these potential effects to ensure that the observed phenotype is a direct result of PI4KB inhibition.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with PI4KB inhibition. | Off-target effects of this compound. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Conduct a kinome scan or other off-target profiling assay (see Experimental Protocols). 3. Use a structurally distinct PI4KB inhibitor as a control to see if the phenotype is recapitulated. |
| Variability in experimental results. | Inconsistent compound purity or stability. Off-target effects varying between cell lines. | 1. Verify the purity and integrity of the this compound stock. 2. Perform off-target profiling in the specific cell line(s) being used. |
| Difficulty in attributing the observed effect solely to PI4KB inhibition. | Potential for this compound to have unknown off-targets. | 1. Perform rescue experiments by overexpressing a resistant PI4KB mutant. 2. Use siRNA/shRNA to knockdown PI4KB and compare the phenotype to that of this compound treatment. |
Quantitative Data Summary
Currently, comprehensive quantitative data for the off-target profile of this compound is limited in publicly available literature. The following table summarizes the known inhibitory activity. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling.
| Target | IC50 / % Inhibition | Assay Type |
| PI4KB | 60 nM | Biochemical Assay |
| TTK Kinase | ~29% inhibition @ 10 µM | Biochemical Assay |
| Other Kinases | <10% inhibition @ 10 µM | Biochemical Assay |
Experimental Protocols
Here are detailed methodologies for key experiments to identify and mitigate off-target effects of this compound.
Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Assay Principle: In vitro binding or activity assays are performed using a large panel of purified, recombinant human kinases. The ability of this compound to inhibit the activity or binding of each kinase is measured.
-
Procedure: a. Obtain a commercial kinome profiling service (e.g., KINOMEscan™, Reaction Biology). b. Provide a sample of this compound at a specified concentration (typically 1-10 µM for an initial screen). c. The service will perform the screening against their kinase panel. d. Data is typically reported as percent inhibition or dissociation constant (Kd) for each kinase.
-
Data Analysis: Analyze the data to identify any kinases that are significantly inhibited by this compound besides PI4KB. Follow up with IC50 determination for any significant hits.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its intended target (PI4KB) and potential off-targets in a cellular context.
Methodology:
-
Assay Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
-
Procedure: a. Treat cultured cells with this compound or a vehicle control for a specified time. b. Lyse the cells and heat the lysates to a range of temperatures. c. Separate the aggregated proteins from the soluble fraction by centrifugation. d. Analyze the soluble fraction by Western blot using antibodies against PI4KB and any suspected off-target proteins.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity Purification Mass Spectrometry (AP-MS) for Unbiased Off-Target Discovery
Objective: To identify the protein interaction partners of this compound in an unbiased manner.
Methodology:
-
Assay Principle: A modified version of this compound is synthesized with a chemical tag (e.g., biotin) that allows for its capture. This tagged compound is used to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
-
Procedure: a. Synthesize a biotinylated derivative of this compound. b. Incubate the biotinylated compound with cell lysates. c. Capture the compound and its binding partners using streptavidin-coated beads. d. Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified in the this compound pulldown to a control pulldown (e.g., with biotin alone) to identify specific interactors.
Mandatory Visualizations
Caption: PI4KB Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Identifying and Mitigating Off-Target Effects.
Overcoming T-00127_HEV1 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with T-00127_HEV1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cell-permeable pyrazolopyrimidine derivative that acts as a potent and selective ATP-competitive inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ)[1][2]. It has demonstrated broad-spectrum antiviral activity against enteroviruses[1]. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H29N5O3 | [1] |
| Molecular Weight | 411.50 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Primary Target | PI4KIIIβ | [1][3] |
| IC50 (PI4KIIIβ) | 150 nM | [1] |
| Solubility in DMSO | 50 mg/mL | [1][2] |
Q2: What is the known solubility of this compound in aqueous solutions?
Q3: Why is my this compound not dissolving in my aqueous buffer?
This compound is a hydrophobic molecule, and its planar structure can contribute to high crystal packing energy, further reducing its solubility in water[4]. Direct dissolution in aqueous buffers like PBS is often unsuccessful, leading to precipitation or aggregation.
Q4: What are the potential consequences of poor solubility in my experiments?
Using this compound that is not fully dissolved can lead to several issues:
-
Inaccurate Concentration: The actual concentration in solution will be lower than calculated, leading to unreliable experimental results.
-
Compound Precipitation: The compound may precipitate out of solution over time, especially with changes in temperature or pH.
-
Cellular Toxicity: Undissolved particles can cause artifacts and cellular stress, confounding experimental outcomes.
-
Reduced Bioavailability: In cell-based assays, poor solubility limits the amount of compound that can cross cell membranes and reach its intracellular target.
Troubleshooting Guide: Overcoming this compound Insolubility
This guide provides systematic steps to help you dissolve this compound for your in vitro experiments.
Initial Stock Solution Preparation
The recommended starting point is to prepare a high-concentration stock solution in an organic solvent.
| Step | Action | Details and Justification |
| 1 | Choose an appropriate organic solvent. | Dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO (50 mg/mL)[1][2]. |
| 2 | Prepare a concentrated stock solution. | Weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO. For example, to make a 10 mM stock solution, dissolve 4.115 mg of this compound in 1 mL of DMSO. |
| 3 | Ensure complete dissolution. | Vortex or sonicate the solution gently to ensure the compound is fully dissolved. The solution should be clear and free of visible particles. |
| 4 | Store the stock solution properly. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Working Solution Preparation in Aqueous Media
Direct dilution of the DMSO stock into aqueous media can still lead to precipitation if not done carefully. The final concentration of DMSO in your experimental medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Problem: Precipitate forms upon dilution into aqueous buffer.
| Troubleshooting Step | Detailed Protocol | Expected Outcome |
| 1. Serial Dilution | Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution. | A clear working solution at the desired final concentration. |
| 2. Use of a Surfactant | Incorporate a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in your final aqueous medium. The surfactant can help to maintain the solubility of the hydrophobic compound. Start with a concentration of 0.01-0.1%. | Improved solubility and stability of the working solution. |
| 3. pH Adjustment | For some compounds, adjusting the pH of the buffer can improve solubility. However, the effect of pH on this compound solubility is not documented. If attempted, ensure the final pH is compatible with your experimental system. | May improve solubility, but requires careful optimization and validation. |
| 4. Formulation with Excipients | For more persistent solubility issues, consider formulating this compound with solubility-enhancing excipients like cyclodextrins. This is a more advanced technique that requires specific protocol development. | Significant improvement in aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 µM this compound Working Solution
This protocol details the preparation of a working solution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 4.115 mg of this compound.
-
Add 1 mL of anhydrous DMSO.
-
Vortex until the solid is completely dissolved. The solution should be clear.
-
Store this stock solution at -20°C in 10-20 µL aliquots.
-
-
Prepare a 1 mM Intermediate Dilution:
-
Thaw an aliquot of the 10 mM stock solution.
-
Dilute 10 µL of the 10 mM stock solution with 90 µL of DMSO to get a 1 mM solution. Mix well by pipetting.
-
-
Prepare the 10 µM Final Working Solution:
-
Add 10 µL of the 1 mM intermediate dilution to 990 µL of your pre-warmed aqueous experimental buffer (e.g., cell culture medium).
-
Pipette up and down vigorously or vortex briefly to ensure rapid mixing.
-
Visually inspect the solution for any signs of precipitation.
-
The final DMSO concentration will be 1%. If a lower concentration is required, adjust the dilution scheme accordingly. For example, for a 0.1% final DMSO concentration, add 1 µL of the 1 mM intermediate dilution to 999 µL of buffer.
-
Visualizations
PI4KIIIβ Signaling Pathway and Inhibition by this compound
The following diagram illustrates the role of PI4KIIIβ in the production of phosphatidylinositol 4-phosphate (PI4P) and how this compound inhibits this process. PI4P is crucial for the formation of viral replication organelles by several RNA viruses[6].
Caption: Inhibition of PI4KIIIβ by this compound blocks PI4P synthesis.
Experimental Workflow: Antiviral Activity Assay
This diagram outlines a general workflow for assessing the antiviral efficacy of this compound in a cell-based assay using a therapeutic approach.
Caption: General workflow for a therapeutic antiviral assay.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-00127-HEV1 | 900874-91-1 [sigmaaldrich.com]
- 3. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in T-00127_HEV1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using T-00127_HEV1, a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB).[1][2] This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB).[1][2] It functions by occupying the ATP-binding site of the PI4KB enzyme, which prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 4-phosphate (PI4P).[1] Since many RNA viruses rely on PI4KB to create replication organelles, this compound can act as a broad-spectrum antiviral agent by inhibiting viral replication.[1]
Q2: What is the expected IC50 for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound against PI4KB is 60 nM.[2] However, the effective concentration in cell-based antiviral assays may vary depending on the virus, cell type, and experimental conditions.
Q3: Why am I observing lower than expected potency (higher than expected EC50) in my antiviral assay?
A3: Several factors could contribute to lower than expected potency. See the troubleshooting section on "Unexpectedly High EC50 Value" for a detailed guide.
Q4: Is this compound known to be cytotoxic?
A4: While specific cytotoxicity data for this compound is not detailed in the provided search results, it is crucial to determine the cytotoxic concentration (CC50) in your specific cell line. High concentrations of any compound can lead to off-target effects and cytotoxicity. Always run a parallel cytotoxicity assay to determine the therapeutic window (the concentration range where the compound is effective against the virus but not harmful to the cells).
Q5: Can this compound be used against DNA viruses?
A5: this compound targets a host cellular kinase, PI4KB, which is primarily hijacked by a range of positive-sense single-stranded RNA viruses for their replication.[1] Its efficacy against DNA viruses would depend on whether the specific DNA virus also relies on PI4KB for its replication cycle, which is less common. It is recommended to consult the literature for the specific virus you are studying.
Troubleshooting Guide
This section addresses common unexpected results and provides actionable troubleshooting steps.
Issue 1: Unexpectedly High EC50 Value
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound is a purine derivative.[1] Ensure proper storage of the compound stock solution (typically at -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stable stock. |
| Cell Culture Conditions | High serum concentrations in the media can lead to compound binding to serum proteins, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if compatible with cell health. Ensure the cell line is healthy, within a low passage number, and free of contamination. |
| Assay-Specific Issues | The viral inoculum might be too high, requiring a higher concentration of the inhibitor to see an effect. Perform a viral titration to ensure you are using an appropriate multiplicity of infection (MOI). The assay endpoint (e.g., CPE, plaque reduction, reporter gene expression) may not be sensitive enough. Consider using a more sensitive method, such as qRT-PCR to measure viral RNA replication. |
| Incorrect Mechanism in Virus/Cell Model | The specific virus you are testing may not be dependent on PI4KB for its replication in the chosen cell line. Confirm the reliance of your virus on PI4KB through literature review or by using siRNA to knock down PI4KB as a positive control. |
Issue 2: High Cellular Toxicity Observed
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the CC50 of this compound in your specific cell line. Ensure that the concentrations used in the antiviral assay are well below the CC50 value. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO without the compound) to assess solvent toxicity. |
| Off-Target Effects | At high concentrations, the selectivity of the inhibitor may decrease, leading to off-target effects and cytotoxicity. Use the lowest effective concentration possible. |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive to the compound or its solvent. Test the compound in a different, validated cell line if possible. |
Issue 3: Inconsistent Results Between Experiments
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Experimental Variability | Standardize all experimental parameters, including cell seeding density, viral MOI, incubation times, and reagent concentrations. Prepare and use a single batch of virus stock and compound dilutions for a set of comparative experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change with extensive passaging. |
| Reagent Quality | Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and not expired. |
Experimental Protocols
General Protocol for Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed a 12-well or 24-well plate with a suitable host cell line to form a confluent monolayer.
-
Compound Preparation: Prepare a series of dilutions of this compound in infection medium (e.g., serum-free medium). Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Virus Infection: Aspirate the growth medium from the cells and infect the monolayer with the virus at a predetermined MOI (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the different concentrations of this compound or the vehicle control to the respective wells.
-
Overlay: Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of PI4KB Inhibition by this compound
Caption: Inhibition of the PI4KB signaling pathway by this compound.
Experimental Workflow for Antiviral Compound Screening
Caption: General workflow for screening the antiviral activity of this compound.
References
Technical Support Center: T-00127_HEV1 and Enterovirus Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding T-00127_HEV1 and the development of resistance in enteroviruses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against enteroviruses?
This compound is a potent and selective inhibitor of the host cell enzyme Phosphatidylinositol 4-kinase III beta (PI4KB).[1][2] Enteroviruses hijack PI4KB to generate phosphatidylinositol 4-phosphate (PI4P)-enriched replication organelles, which are essential for viral genome replication.[3][4][5] this compound binds to the ATP-binding site of PI4KB, inhibiting its kinase activity and thereby preventing the formation of these replication organelles, which in turn blocks viral replication.[2][6]
Q2: What is the primary mechanism of enterovirus resistance to this compound and other PI4KB inhibitors?
The primary mechanism of resistance to this compound and other PI4KB inhibitors involves mutations in the viral non-structural protein 3A.[2][4][7] These mutations do not prevent the drug from inhibiting PI4KB but rather allow the virus to replicate in the presence of the inhibitor. The resistance mutations are thought to rescue a defect in the processing of the viral polyprotein that is induced by PI4KB inhibition.[3][4][7]
Q3: Which specific mutations in the enterovirus 3A protein are known to confer resistance to PI4KB inhibitors?
Several mutations in the 3A protein have been identified to confer resistance to PI4KB inhibitors. While specific mutations for this compound are not extensively documented in publicly available literature, studies on other PI4KB inhibitors have identified key mutations that likely confer cross-resistance. These include:
-
H57Y in Coxsackievirus B3 (CVB3): This mutation has been shown to rescue the impaired polyprotein processing at the 3A-3B junction caused by PI4KB inhibition.[3][4]
-
A70T in Poliovirus: This mutation also restores the cleavage defect at the 3A-3B junction in the presence of PI4KB inhibitors.[3]
It is highly probable that similar mutations in the 3A protein of other enteroviruses would confer resistance to this compound.
Q4: Can enteroviruses develop resistance to other classes of antiviral agents?
Yes, enteroviruses can develop resistance to various classes of antiviral agents that target different viral proteins. For instance:
-
Capsid Binders (e.g., Pleconaril): Resistance mutations typically arise in the VP1 capsid protein, in the hydrophobic pocket where these drugs bind.[8]
-
3C Protease Inhibitors (e.g., Rupintrivir): Resistance mutations are found in the 3C protease enzyme, affecting the binding of the inhibitor.
-
2C Protein Inhibitors: Mutations conferring resistance are located in the viral 2C protein.
Troubleshooting Guides
Problem: Reduced or no antiviral activity of this compound in cell culture experiments.
Possible Cause 1: Suboptimal compound concentration.
-
Troubleshooting:
-
Verify the calculated EC50 value for the specific enterovirus and cell line being used.
-
Perform a dose-response experiment to determine the optimal concentration of this compound.
-
Ensure proper storage and handling of the compound to maintain its potency.
-
Possible Cause 2: Development of resistant virus population.
-
Troubleshooting:
-
Sequence the 3A region of the viral genome from the treated culture to check for resistance mutations (e.g., H57Y in CVB3).
-
Perform a viral plaque assay or CPE reduction assay with and without the inhibitor to confirm the resistant phenotype.
-
If resistance is confirmed, consider using a combination of antiviral agents with different mechanisms of action.
-
Possible Cause 3: Issues with the experimental setup.
-
Troubleshooting:
-
Confirm the viability and health of the host cells.
-
Verify the virus titer and use a consistent multiplicity of infection (MOI) across experiments.
-
Ensure the accuracy of compound dilutions.
-
Problem: Difficulty in generating this compound-resistant enterovirus mutants.
Possible Cause 1: Insufficient selection pressure.
-
Troubleshooting:
-
Gradually increase the concentration of this compound in serial passages. Start with a concentration around the EC50 and increase it in subsequent passages as the virus adapts.
-
Ensure that a cytopathic effect (CPE) is observed in each passage before harvesting the virus for the next round of selection.
-
Possible Cause 2: Low frequency of resistance mutations.
-
Troubleshooting:
-
Perform a larger number of serial passages to increase the probability of selecting for resistant mutants.
-
Consider using a higher initial virus inoculum to increase the genetic diversity of the starting population.
-
Possible Cause 3: Fitness cost of resistance mutations.
-
Troubleshooting:
-
Some resistance mutations may come with a fitness cost, making the resistant virus replicate slower than the wild-type. Be patient and allow sufficient time for the resistant population to emerge.
-
Once a resistant mutant is isolated, its growth kinetics should be compared to the wild-type virus in the absence of the inhibitor.
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound and Other PI4KB Inhibitors
| Compound | Target | Virus | Cell Line | EC50 (nM) | IC50 (nM) | Reference |
| This compound | PI4KB | Poliovirus 1 | - | µM range | 60 | [1] |
| Compound 1 | PI4KB | Enteroviruses & Rhinoviruses | - | 4 - 71 | 5.7 | [2] |
| BF738735 | PI4KB | - | - | - | 5.7 | [1] |
Table 2: Known Resistance Mutations to PI4KB Inhibitors in Enteroviruses
| Virus | Protein | Mutation | Fold Resistance | Reference |
| Coxsackievirus B3 | 3A | H57Y | >10 (estimated) | [3][4] |
| Poliovirus | 3A | A70T | >10 (estimated) | [3] |
Note: Specific fold-resistance data for this compound is limited in the public domain. The values presented are estimations based on the described resistance mechanisms for PI4KB inhibitors.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to inhibit virus-induced cell death.
Materials:
-
Host cells (e.g., HeLa, Vero, RD)
-
Enterovirus stock of known titer
-
This compound
-
96-well cell culture plates
-
Growth medium and assay medium (lower serum concentration)
-
Cell viability reagent (e.g., MTS, MTT)
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and wells with medium containing the vehicle (e.g., DMSO) for the virus control.
-
Add the enterovirus at a predetermined MOI to all wells except the cell control wells.
-
Incubate the plate at the optimal temperature for the virus.
-
Monitor the cells daily for the appearance of CPE.
-
When CPE in the virus control wells is >80%, add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of a compound.
Materials:
-
Host cells
-
Enterovirus stock
-
This compound
-
6-well or 12-well cell culture plates
-
Assay medium
-
Overlay medium (containing agar or methylcellulose)
-
Crystal violet solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Prepare different concentrations of this compound in the assay medium.
-
Mix the virus dilutions with the compound concentrations and incubate for a short period.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and overlay the cells with the overlay medium containing the respective compound concentrations.
-
Incubate the plates until plaques are visible.
-
Fix the cells with a suitable fixative (e.g., formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.
Generation of this compound-Resistant Enterovirus Mutants
This protocol describes the in vitro selection of drug-resistant viruses through serial passage.[9][10]
Materials:
-
Host cells
-
Wild-type enterovirus stock
-
This compound
-
Cell culture flasks or plates
Procedure:
-
Infect a monolayer of host cells with the wild-type enterovirus in the presence of this compound at a concentration close to its EC50.
-
Incubate the culture until CPE is observed.
-
Harvest the virus-containing supernatant. This is passage 1 (P1).
-
Use the P1 virus to infect fresh host cells in the presence of the same or a slightly higher concentration of this compound.
-
Repeat the passage process, gradually increasing the concentration of the inhibitor with each passage.
-
After several passages (typically 10-20), the virus should be able to replicate efficiently in the presence of high concentrations of this compound.
-
Isolate the resistant virus by plaque purification.
-
Sequence the genome of the resistant virus, particularly the 3A region, to identify mutations.
Mandatory Visualizations
Caption: PI4KB signaling pathway in enterovirus replication and its inhibition by this compound.
References
- 1. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Escaping Host Factor PI4KB Inhibition: Enterovirus Genomic RNA Replication in the Absence of Replication Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of proteolytic polyprotein processing by coxsackievirus mutants resistant to inhibitors targeting phosphatidylinositol-4-kinase IIIβ or oxysterol binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral Strategies Targeting Enteroviruses: Current Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent antiviral agents fail to elicit genetically-stable resistance mutations in either enterovirus 71 or Coxsackievirus A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
How to control for T-00127_HEV1 degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the degradation of T-00127_HEV1 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound include exposure to light (photodegradation), elevated temperatures, high humidity, and extreme pH conditions. Interactions with excipients in a formulation and exposure to oxidative conditions can also contribute to its degradation.
Q2: How can I minimize the degradation of this compound during storage?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. The use of amber vials or light-blocking containers is recommended to prevent photodegradation. For long-term storage, it is advisable to store the compound at or below -20°C. The storage container should be tightly sealed to protect against moisture.
Q3: What are the visible signs of this compound degradation?
A3: Visual signs of degradation can include a change in the color or appearance of the compound, such as yellowing or clumping. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of this compound.
Q4: Which analytical techniques are recommended for monitoring this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method to assess the purity of this compound and to detect and quantify degradation products.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the identification of unknown degradation products.[4]
Q5: How often should I test the stability of my this compound samples during a long-term experiment?
A5: The frequency of testing will depend on the duration and conditions of your experiment. For a year-long study, it is recommended to test at baseline (0 months), 3, 6, 9, and 12 months. More frequent testing may be necessary if the compound is exposed to harsher conditions.
Troubleshooting Guides
Issue 1: Unexpected loss of this compound activity in a cell-based assay.
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze the stock solution using HPLC to check the purity and concentration of this compound.
-
Prepare a fresh stock solution from a new batch of the compound, if available, and repeat the assay.
-
-
Assess Stability in Media:
-
Incubate this compound in the cell culture medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points.
-
Analyze the samples at each time point by HPLC to determine the rate of degradation.
-
-
Review Handling Procedures:
-
Ensure that the stock solution is not repeatedly freeze-thawed. Aliquot the stock solution into single-use vials.
-
Minimize the exposure of the compound to light during handling.
-
-
Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a this compound sample.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Unknown Peaks:
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and to obtain fragmentation patterns. This will help in the structural elucidation of the degradation products.[4]
-
-
Conduct Forced Degradation Studies:
-
Optimize Storage and Handling:
-
Based on the identified degradation pathway, adjust storage and handling conditions to mitigate the specific cause of degradation (e.g., if the degradation is oxidative, consider adding an antioxidant to the formulation).
-
-
Data Presentation
Table 1: Stability of this compound Under Different Storage Conditions Over 12 Months
| Storage Condition | Timepoint (Months) | Purity (%) by HPLC | Appearance |
| -20°C, Dark | 0 | 99.8 | White Powder |
| 3 | 99.7 | White Powder | |
| 6 | 99.6 | White Powder | |
| 12 | 99.5 | White Powder | |
| 4°C, Dark | 0 | 99.8 | White Powder |
| 3 | 98.5 | White Powder | |
| 6 | 97.2 | White Powder | |
| 12 | 95.1 | Faint Yellow Powder | |
| 25°C, 60% RH, Light | 0 | 99.8 | White Powder |
| 3 | 92.1 | Yellowish Powder | |
| 6 | 85.3 | Yellow Powder | |
| 12 | 75.6 | Yellow, Clumped |
Table 2: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration | % Degradation | Major Degradation Products (DP) |
| 0.1 M HCl | 24 hours | 15.2 | DP1, DP2 |
| 0.1 M NaOH | 24 hours | 25.8 | DP3, DP4 |
| 10% H₂O₂ | 24 hours | 8.5 | DP5 |
| 60°C | 48 hours | 12.1 | DP1, DP3 |
| UV Light (254 nm) | 72 hours | 35.5 | DP6, DP7 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-26 min: Linear gradient to 95% A, 5% B
-
26-30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Protocol 2: Long-Term Stability Study Protocol
-
Sample Preparation: Aliquot this compound into amber glass vials.
-
Storage Conditions: Place the vials in stability chambers set to the desired conditions (e.g., -20°C/dark, 4°C/dark, 25°C/60% RH/light).
-
Timepoints: Pull samples for analysis at pre-determined timepoints (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each timepoint, perform the following analyses:
-
Visual Inspection: Record the physical appearance of the sample.
-
HPLC Purity: Analyze the sample using the HPLC method described in Protocol 1.
-
Degradation Product Profiling: Quantify any observed degradation products.
-
(Optional) LC-MS Analysis: If new, significant degradation products are observed, perform LC-MS analysis to identify them.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Support Center: T-00127_HEV1 Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in antiviral assays involving T-00127_HEV1 and other PI4KB inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB), a host cell enzyme.[1][2] Enteroviruses hijack PI4KB to generate phosphatidylinositol 4-phosphate (PI4P)-enriched replication organelles, which are essential for viral genome replication.[3][4] By inhibiting PI4KB, this compound prevents the formation of these specialized replication structures, thereby blocking viral replication.[5] It is considered a "major enviroxime-like compound" due to its mechanism targeting a host factor involved in enterovirus replication.[1]
Q2: What is the expected antiviral spectrum of this compound?
A2: this compound has demonstrated broad-spectrum activity against a variety of enteroviruses, including poliovirus, coxsackieviruses, and rhinoviruses.[1][2][6] Its efficacy can vary between different virus species and even strains.
Q3: What are the most common assays used to evaluate the antiviral activity of this compound?
A3: The most common in vitro assays are the plaque reduction assay and the cytopathic effect (CPE) reduction assay. The plaque reduction assay quantifies the reduction in viral plaques (zones of cell death) in the presence of the compound. The CPE reduction assay measures the inhibition of virus-induced cell death, often using a colorimetric readout to assess cell viability.
Q4: Why is it important to determine the cytotoxicity (CC50) of this compound?
A4: Determining the 50% cytotoxic concentration (CC50) is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.[7] A high selectivity index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50), indicates that the compound has specific antiviral activity at non-toxic concentrations.[7]
Q5: Since this compound targets a host protein, is there a risk of developing viral resistance?
A5: While targeting a host factor is expected to have a higher barrier to resistance compared to targeting viral proteins, resistance can still emerge.[8] Enteroviruses have been shown to develop resistance to PI4KB inhibitors through mutations in the viral protein 3A, which is involved in the recruitment of PI4KB.[2]
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Virus Titer | - Always use a freshly titrated virus stock for each experiment.- Perform a virus titration alongside each antiviral assay to confirm the infectious dose. |
| Variable Cell Health and Density | - Ensure cells are in the logarithmic growth phase and have high viability (>95%).- Seed cells at a consistent density for all experiments, as cell confluence can affect viral replication and compound efficacy.[9]- Avoid using cells that have been passaged too many times. |
| Inconsistent Incubation Times | - Strictly adhere to the same incubation times for virus adsorption, compound treatment, and overall assay duration. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions of the compound and virus.- Prepare master mixes for reagents where possible to minimize well-to-well variability. |
| Reagent Variability | - Use the same lot of media, serum, and other reagents for a set of comparative experiments.- Prepare fresh dilutions of this compound from a stock solution for each experiment. |
Issue 2: Irregular or "Fuzzy" Plaque Morphology in Plaque Reduction Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Overlay Concentration | - Optimize the concentration of the overlay medium (e.g., agarose, methylcellulose). Too low a concentration can allow the virus to spread diffusely, while too high a concentration can inhibit plaque formation. |
| Premature Overlay Solidification | - Ensure the overlay medium is at the correct temperature before adding it to the wells to prevent it from solidifying too quickly and unevenly. |
| Cell Monolayer Disruption | - Add the overlay gently to the side of the well to avoid detaching the cell monolayer.- Ensure the cell monolayer is fully confluent before infection. |
| Contamination | - Regularly check cell cultures and reagents for microbial contamination, which can affect cell health and plaque formation. |
Issue 3: High Background or False Positives in CPE Reduction Assays
| Potential Cause | Troubleshooting Steps |
| Compound Cytotoxicity | - Always run a parallel cytotoxicity assay without the virus to determine the CC50 of this compound.- Visually inspect the wells under a microscope for signs of compound-induced cell death. |
| Incomplete Viral CPE in Control Wells | - Ensure the virus titer is sufficient to cause complete cell death in the virus control wells within the assay timeframe.- Optimize the multiplicity of infection (MOI) to achieve consistent and robust CPE. |
| Reagent Interference with Readout | - If using a colorimetric or fluorometric readout (e.g., MTT, CellTiter-Glo), check if this compound interferes with the assay chemistry by testing it in a cell-free system. |
| Edge Effects in Multi-well Plates | - To minimize evaporation from the outer wells, which can concentrate the compound and affect cell viability, fill the outer wells with sterile PBS or media.- Ensure proper humidity in the incubator. |
Data Presentation
Table 1: Antiviral Activity (EC50) of this compound and a Structurally Similar PI4KB Inhibitor (Compound 1) Against a Panel of Enteroviruses
| Virus | Cell Line | This compound EC50 (µM) | Compound 1 EC50 (nM) |
| Poliovirus 1 (PV1) | RD | 0.77 | - |
| Enterovirus 71 (EV71) | RD | 0.73 | - |
| Coxsackievirus B3 (CVB3) | BGM | - | 77 |
| Human Rhinovirus A | HeLa | - | 4-71 |
| Human Rhinovirus B | HeLa | - | 4-71 |
Data for this compound from Arita et al. (2011)[10]. Data for Compound 1 from van der Schaar et al. (2012)[2]. Note: Compound 1 is structurally similar to T-00127-HEV1 and also targets PI4KB.
Table 2: Cytotoxicity (CC50) of this compound and a Structurally Similar PI4KB Inhibitor (Compound 1)
| Compound | Cell Line | CC50 (µM) |
| This compound | RD | 125 |
| Compound 1 | BGM | 65 |
| Compound 1 | HeLa Rh | 47 |
| Compound 1 | HeLa R19 | 11 |
Data for this compound from Arita et al. (2011)[10]. Data for Compound 1 from van der Schaar et al. (2012)[2].
Experimental Protocols
Plaque Reduction Assay
-
Cell Seeding: Seed host cells (e.g., HeLa, Vero) in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the enterovirus stock in serum-free medium.
-
Compound Preparation: Prepare serial dilutions of this compound in medium containing a low percentage of serum (e.g., 2%).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (typically aiming for 50-100 plaques per well in the virus control). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cell monolayers with the different concentrations of this compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Add an overlay medium (e.g., containing 1% methylcellulose or 0.6% agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Staining and Plaque Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
CPE Reduction Assay
-
Cell Seeding: Seed host cells in 96-well plates.
-
Compound Addition: The next day, add serial dilutions of this compound to the wells.
-
Infection: Add a predetermined amount of virus to the wells (enough to cause 100% CPE in the virus control wells). Include appropriate controls (virus control, cell control, compound toxicity control).
-
Incubation: Incubate the plates at 37°C until the virus control wells show complete CPE (typically 3-5 days).
-
Cell Viability Measurement: Add a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. The EC50 is the concentration of this compound that protects 50% of the cells from virus-induced death.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Inhibition of the PI4KB pathway by this compound.
Experimental Workflow for Antiviral Assay
Caption: General workflow for in vitro antiviral assays.
References
- 1. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Enterovirus Replication Organelles and Inhibitors of Their Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studenttheses.uu.nl [studenttheses.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Targeting PI4KB and Src/Abl host kinases as broad-spectrum antiviral strategy: Myth or real opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of T-00127_HEV1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with T-00127_HEV1. Our goal is to help you address potential issues, including batch-to-batch variability, to ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Phosphatidylinositol 4-kinase IIIβ (PI4Kβ).[1][2] Its mechanism of action involves binding to the ATP-binding site of the PI4Kβ enzyme, which prevents the phosphorylation of its substrate, phosphatidylinositol.[1] This inhibition of PI4Kβ has been shown to have broad-spectrum antiviral activity against a range of single-stranded positive-sense RNA viruses, as these viruses rely on host PI4Kβ for the formation of their replication organelles.[1]
Q2: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 2 years.[3] When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months or at 4°C for up to 2 weeks.[3] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q4: What are the physical and chemical properties of this compound?
| Property | Value |
| CAS Number | 900874-91-1[3] |
| Molecular Formula | C22H29N5O3[3] |
| Molecular Weight | 411.5 g/mol [3] |
| IC50 (PI4KB) | 60 nM[2] |
Q5: Why is batch-to-batch variability a concern for compounds like this compound?
Batch-to-batch variability refers to the slight differences that can occur between different production lots of a compound.[4] These variations, although often minor, can potentially impact experimental outcomes, leading to issues with reproducibility.[5][6] For a potent inhibitor like this compound, even small changes in purity, concentration, or the presence of trace impurities could affect its biological activity in sensitive assays.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent results or loss of potency between different batches of this compound.
-
Potential Cause 1: Variation in compound purity or concentration.
-
Solution: Perform an internal quality control (QC) check on the new batch. This could involve analytical methods like HPLC-MS to confirm purity and identity, and spectrophotometry to verify concentration. It is also recommended to perform a dose-response experiment to determine the IC50 of the new batch and compare it to the previous batch and the value reported in the literature.
-
-
Potential Cause 2: Improper storage or handling of the new batch.
-
Solution: Review the storage and handling procedures for this compound. Ensure the compound has been stored at the correct temperature and that stock solutions have not undergone excessive freeze-thaw cycles.
-
-
Potential Cause 3: Variability in the experimental system.
-
Solution: Before assuming batch-to-batch variability of the compound, it is crucial to rule out variability in your experimental setup.[7][8] This includes factors like cell passage number, cell density, media and serum quality, and incubation times.[9] Running a positive and negative control with each experiment is essential to monitor assay performance.
-
Issue 2: Higher than expected cell toxicity observed in culture.
-
Potential Cause 1: Solvent (DMSO) concentration.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration to assess solvent toxicity.
-
-
Potential Cause 2: Off-target effects of the compound at high concentrations.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your assay. It is possible that at higher concentrations, this compound may have off-target effects. Whenever possible, use the lowest effective concentration.
-
-
Potential Cause 3: Contamination of cell cultures.
-
Solution: Routinely test your cell cultures for common contaminants like mycoplasma, which can alter cellular responses to treatment.[9]
-
Issue 3: High variability within a single experiment.
-
Potential Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. Uneven cell distribution can lead to significant variability in results.[10]
-
-
Potential Cause 2: Edge effects in multi-well plates.
-
Solution: Edge effects, caused by differential evaporation in the outer wells of a plate, can lead to variability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
-
Potential Cause 3: Improper mixing of reagents.
-
Solution: Ensure all reagents, including this compound dilutions, are thoroughly mixed before being added to the wells.[11]
-
Experimental Protocols
Protocol 1: Determination of IC50 for a New Batch of this compound
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a critical step in qualifying a new batch.
Materials:
-
Appropriate host cell line for the virus of interest
-
Virus stock with a known titer
-
This compound (new and previous batch for comparison)
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for assessing cell viability or viral replication (e.g., CellTiter-Glo®, viral plaque assay reagents)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound (both new and old batches) in cell culture medium. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Compound Addition: Remove the old medium from the cells and add the diluted compound to the respective wells.
-
Virus Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to allow for viral replication (e.g., 24-72 hours).
-
Assay Readout: Measure the endpoint, which could be cell viability (as a measure of the compound's ability to protect cells from virus-induced death) or a direct measure of viral replication (e.g., plaque formation, qPCR for viral RNA).
-
Data Analysis: Plot the results as a dose-response curve with the inhibitor concentration on the x-axis and the measured response on the y-axis. Use a non-linear regression model to calculate the IC50 value for each batch.
Example IC50 Comparison Data:
| Batch ID | IC50 (nM) | Purity (HPLC) |
| This compound-A01 | 62.5 | 99.2% |
| This compound-A02 | 65.1 | 99.5% |
| This compound-B01 (New Batch) | 68.9 | 98.9% |
This is example data for illustrative purposes.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. T-00127-HEV1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. abmole.com [abmole.com]
- 3. T-00127-HEV1 Datasheet DC Chemicals [dcchemicals.com]
- 4. zaether.com [zaether.com]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays [sigmaaldrich.com]
Validation & Comparative
Comparative Efficacy of T-00127_HEV1 and Other PI4KB Inhibitors in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphatidylinositol 4-kinase III beta (PI4KB) inhibitor, T-00127_HEV1, with other known inhibitors of the same target. The focus is on their efficacy as broad-spectrum antiviral agents, supported by experimental data. PI4KB is a crucial host factor for the replication of numerous positive-sense single-stranded RNA viruses, making it a significant target for antiviral drug development.[1][2][3] These viruses hijack the cellular enzyme to construct specialized replication organelles enriched in phosphatidylinositol 4-phosphate (PI4P).[4][5][6] By inhibiting PI4KB, these compounds disrupt the formation of these viral replication factories, thereby halting viral propagation.[1][3]
Quantitative Efficacy and Specificity of PI4KB Inhibitors
The following tables summarize the in vitro inhibitory activity, antiviral efficacy, and cytotoxicity of this compound and other notable PI4KB inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Specificity Notes | Reference(s) |
| This compound | PI4KB | 60 | Highly specific for PI4KB. At 10 µM, no significant inhibition of other PI3 kinases, except for moderate inhibition of PIK3CD. | [7][8] |
| PIK93 | PI4KB | <60 (more potent than T-00127-HEV1) | Broad cross-reactivity with other lipid kinases. | [9] |
| GW5074 | PI4KB | - (3% residual activity at 10 µM) | Broad specificity, inhibits most PI3 kinases. | [7] |
| AN-12-H5 | PI4KB | - (108% residual activity at 10 µM) | No significant inhibition observed. | [7] |
| Compound 7f | PI4KB | 16 | Selective for PI4KB over PI4KA (>10 µM). | [9] |
| MI356 | PI4KB | 0.98 | A highly potent derivative of the T-00127-HEV1 scaffold. | [1] |
Table 2: Antiviral Activity and Cytotoxicity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| T-00127-HEV1 | Poliovirus | HEK293 | - | - | - | [7] |
| Compound 7f | hRV-A (multiple strains) | H1HeLa | <0.05 | >50 | >1000 | [9] |
| Compound 7f | EV71 | H1HeLa | ~0.05 | >50 | >1000 | [9] |
| Compound 7f | EV-D68 | RD | 0.011 | >100 | >9091 | [9] |
| PIK93-derived inhibitors | Hepatitis C Virus | - | 1.3 | 32 | 24.6 | [9] |
Signaling Pathway and Mechanism of Action
PI4KB plays a central role in the replication of picornaviruses and other RNA viruses. The viral proteins, particularly non-structural proteins, recruit host cell factors, including ACBD3, to the site of replication. ACBD3, in turn, recruits PI4KB, leading to a localized increase in PI4P synthesis. This PI4P-rich environment is essential for the formation and function of the viral replication organelle. PI4KB inhibitors, such as this compound, act by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of phosphatidylinositol to PI4P and thereby disrupting the viral life cycle.[10][11]
Caption: PI4KB signaling pathway in viral replication and point of inhibition.
Experimental Protocols
The evaluation of PI4KB inhibitors typically involves a series of in vitro assays to determine their biochemical potency, antiviral activity, and cellular toxicity.
In Vitro PI4KB Kinase Assay (Adapta™ Universal Kinase Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure PI4KB activity.
Principle: The assay measures the amount of ADP produced during the kinase reaction. A europium-labeled anti-ADP antibody binds to an Alexa Fluor® 647-labeled ADP tracer. ADP produced by the kinase displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.
Materials:
-
Recombinant human PI4KB enzyme
-
Adapta™ Eu-anti-ADP Antibody
-
Alexa Fluor® 647-labeled ADP Tracer
-
PI substrate
-
ATP
-
Kinase Buffer
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute in kinase reaction buffer to achieve the final desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor to the assay wells.
-
Add 2.5 µL of the PI4KB enzyme solution.
-
Initiate the reaction by adding 5 µL of a solution containing both the PI substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add 5 µL of the Adapta™ Detection Mix (containing Eu-anti-ADP antibody and EDTA to stop the reaction) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of the Alexa Fluor® 647-labeled ADP Tracer solution.
-
Incubate for 15 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Calculate the emission ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
For a more detailed optimization protocol, refer to the Thermo Fisher Scientific Adapta™ Kinase Assay documentation.[12] Alternative methods include radiolabeling assays that measure the incorporation of 32P from [γ-32P]ATP into the PI substrate.[13]
Caption: General experimental workflow for PI4KB inhibitor evaluation.
Antiviral Cytopathic Effect (CPE) Assay
Principle: This cell-based assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).
Materials:
-
Susceptible host cell line (e.g., H1HeLa, Vero)
-
Virus stock (e.g., Rhinovirus, Poliovirus)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates and incubate until they form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Virus Infection: Infect the cells with a predetermined amount of virus (e.g., a multiplicity of infection that causes complete CPE in 2-3 days).
-
Incubation: Incubate the plates at the optimal temperature for virus replication (e.g., 37°C) until the virus control wells show complete CPE.
-
Viability Measurement: Add the cell viability reagent (e.g., MTT) to all wells and incubate according to the manufacturer's instructions. Measure the absorbance or luminescence.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the control wells. Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
Cytotoxicity Assay (MTT Assay)
Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability. It is used to determine the concentration at which a compound becomes toxic to the cells.
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1 and 2 of the CPE assay protocol, but do not add any virus.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Measurement and Data Analysis: Follow steps 5 and 6 of the CPE assay protocol. Determine the CC50 value, which is the compound concentration that reduces cell viability by 50%.
Conclusion
This compound is a highly specific inhibitor of PI4KB with demonstrated antiviral activity.[7] While other compounds like PIK93 may show higher raw potency in biochemical assays, they often suffer from a lack of specificity, which can lead to off-target effects.[9] Newer generations of inhibitors, some derived from the T-00127-HEV1 scaffold, have achieved even greater potency, with compounds like MI356 reaching sub-nanomolar IC50 values.[1] The ideal PI4KB inhibitor for therapeutic development should possess a combination of high potency (low EC50), low cytotoxicity (high CC50), and a resulting high selectivity index. The experimental framework provided allows for the systematic evaluation and comparison of novel and existing PI4KB inhibitors to identify promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PI4KB and Src/Abl host kinases as broad-spectrum antiviral strategy: Myth or real opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Design of Novel Highly Potent and Selective Phosphatidylinositol 4-Kinase IIIβ (PI4KB) Inhibitors as Broad-Spectrum Antiviral Agents and Tools for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of PI4K regulation and their involvement in viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of phosphatidylinositol 4-kinases and phosphatidylinositol 4-phosphate during viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Highly potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors as broad-spectrum anti-rhinoviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Complex Comprising Phosphatidylinositol 4-Kinase IIIβ, ACBD3, and Aichi Virus Proteins Enhances Phosphatidylinositol 4-Phosphate Synthesis and Is Critical for Formation of the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-00127-HEV1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of T-00127_HEV1 and Enviroxime in Antiviral Research
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two pivotal anti-enteroviral compounds.
This guide provides a detailed comparative analysis of T-00127_HEV1 and enviroxime, two significant small molecules in the study of enterovirus replication. While both are classified as "enviroxime-like" compounds due to a shared resistance mutation in the viral 3A protein, their mechanisms of action and target specificities diverge significantly. This analysis synthesizes available experimental data to offer a clear comparison of their performance and outlines the methodologies for their evaluation.
At a Glance: Key Differences and Similarities
| Feature | This compound | Enviroxime |
| Primary Target | Host Protein: Phosphatidylinositol 4-kinase III beta (PI4KB) | Viral Protein: 3A and/or 3AB |
| Mechanism of Action | Inhibits the enzymatic activity of PI4KB, disrupting the formation of viral replication organelles. | Interacts with the viral 3A protein, inhibiting viral RNA synthesis, particularly the plus-strand.[1] |
| Compound Class | Enviroxime-like | Substituted benzimidazole derivative |
| Antiviral Spectrum | Broad activity against enteroviruses, including Poliovirus, Coxsackievirus, and Rhinovirus.[2] | Activity against rhinoviruses and many enteroviruses, including poliovirus.[1] |
| Clinical Development | Preclinical research compound. | Lacked therapeutic activity in clinical studies. |
| Resistance Profile | A G5318A mutation in the poliovirus 3A protein-encoding region confers resistance.[2][3] | A G5318A mutation in the poliovirus 3A protein-encoding region confers resistance.[2][3] |
Quantitative Analysis of Antiviral Activity
The following tables summarize the reported 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and enviroxime against various enteroviruses. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: Antiviral Activity against Poliovirus (PV)
| Compound | Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| This compound | PV1 (Mahoney) | RD | Pseudovirus Assay | ~1.7 - 4.7 | [2] |
| Enviroxime | Poliovirus | - | - | - | Data not directly comparable in available literature |
Table 2: Antiviral Activity against Human Rhinovirus (HRV)
| Compound | Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| This compound | HRV-A/B Panel | H1-HeLa | CPE-based | See specific values in source | [4] |
| Enviroxime | HRV-14 | - | - | 0.06 (mcg/ml) | [5] |
Table 3: Antiviral Activity against other Enteroviruses
| Compound | Virus | Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| This compound | Enterovirus 71 (EV71) | RD | Viral Genome Copies | 0.73 | [2] | |
| This compound | Coxsackievirus B3 (CVB3) | RD | Viral Genome Copies | Inhibitory effect observed | [2] | |
| Enviroxime | Coxsackievirus B1 (CVB1) | FL | - | Not effective in vivo | [6] |
Mechanism of Action: A Tale of Two Targets
While both compounds inhibit enterovirus replication, their molecular targets differ fundamentally. Enviroxime directly targets a viral protein, whereas this compound targets a host cell factor that is hijacked by the virus.
This compound: Targeting a Host Dependency
This compound is a potent and specific inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB), a crucial host enzyme for enterovirus replication.[2][3] Enteroviruses remodel host cell membranes to create replication organelles, which are enriched in phosphatidylinositol 4-phosphate (PI4P). PI4KB is responsible for the synthesis of this PI4P. By inhibiting PI4KB, this compound prevents the formation of these specialized replication sites, thereby halting viral proliferation. The high specificity of this compound for PI4KB over other PI kinases makes it a valuable tool for studying the role of this host factor in the viral life cycle.[2][3]
Enviroxime: A Direct Hit on a Viral Protein
Enviroxime's mechanism of action involves the direct targeting of the viral non-structural protein 3A and its precursor 3AB.[1] The 3A protein is a multifunctional protein involved in the formation of the viral replication complex and the inhibition of host cell protein secretion. By binding to 3A/3AB, enviroxime is thought to disrupt these functions, leading to the inhibition of viral RNA synthesis, with a preferential effect on the production of the plus-strand viral RNA.[1]
The shared resistance mutation in the 3A protein for both compounds suggests that although this compound targets a host protein, its antiviral effect is somehow linked to the function of the viral 3A protein, likely in the context of PI4KB recruitment or activation at the replication organelles.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound and Enviroxime.
Caption: Experimental Workflow for Plaque Reduction Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are outlines of key experimental protocols.
Plaque Reduction Assay
This assay is used to quantify the number of infectious virus particles in a sample and to determine the antiviral activity of a compound by measuring the reduction in plaque formation.
Materials:
-
Confluent monolayer of susceptible cells (e.g., HeLa, Vero, or RD cells) in 6-well plates.
-
Enterovirus stock of known or unknown titer.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., containing 0.6% Avicel or 0.5% methylcellulose in culture medium).
-
Phosphate-buffered saline (PBS).
-
Fixing solution (e.g., 10% formaldehyde in PBS).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Test compounds (this compound or enviroxime) at various concentrations.
Procedure:
-
Cell Seeding: Seed susceptible cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus dilutions. For antiviral testing, pre-incubate the cells with medium containing the test compound for a specified time before adding the virus.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.
-
Overlay: After adsorption, remove the viral inoculum and add the overlay medium (with or without the test compound) to each well.
-
Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-4 days).
-
Fixation and Staining: Remove the overlay medium and fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques (clear zones) in each well.
-
Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL). For antiviral activity, determine the concentration of the compound that reduces the number of plaques by 50% (EC50).
In Vitro PI4KB Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PI4KB.
Materials:
-
Recombinant human PI4KB enzyme.
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Substrate: Phosphatidylinositol (PI).
-
ATP (including radiolabeled [γ-³²P]ATP or a non-radioactive detection system like ADP-Glo™).
-
Test compound (this compound) at various concentrations.
-
Reaction termination solution (e.g., EDTA for ADP-Glo™).
-
Detection reagents (specific to the chosen method, e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
-
Reaction Setup: In a microplate, combine the kinase assay buffer, PI4KB enzyme, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of PI and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding the termination solution.
-
Detection: Measure the kinase activity.
-
Radiometric Assay: Quantify the incorporation of ³²P into PI by scintillation counting.
-
ADP-Glo™ Assay: Measure the amount of ADP produced, which is proportional to the kinase activity, via a luminescence-based readout.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Viral RNA Synthesis Inhibition Assay
This assay quantifies the effect of an antiviral compound on the replication of viral RNA.
Materials:
-
Susceptible cells (e.g., HeLa or RD cells).
-
Enterovirus stock.
-
Cell culture medium.
-
Test compound (this compound or enviroxime) at various concentrations.
-
RNA extraction kit.
-
Reagents for reverse transcription quantitative PCR (RT-qPCR), including primers and probes specific for the viral RNA.
Procedure:
-
Cell Infection: Seed cells in multi-well plates and infect them with the enterovirus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After viral adsorption, add fresh medium containing the test compound at various concentrations to the infected cells.
-
Incubation: Incubate the plates for a defined period to allow for viral RNA replication (e.g., 6-8 hours post-infection).
-
RNA Extraction: At the end of the incubation period, lyse the cells and extract the total RNA using a commercial RNA extraction kit.
-
RT-qPCR: Perform RT-qPCR on the extracted RNA using primers and a probe that specifically target a region of the viral genome. A housekeeping gene (e.g., GAPDH) should be used as an internal control.
-
Data Analysis: Quantify the levels of viral RNA in treated versus untreated cells. Calculate the percentage of inhibition of viral RNA synthesis for each compound concentration and determine the EC50 value.
Conclusion
This compound and enviroxime represent two distinct strategies for combating enterovirus infections. While enviroxime's direct targeting of the viral 3A protein provided a foundational understanding of this protein's role in replication, its clinical development was halted. In contrast, this compound's mechanism of inhibiting the host factor PI4KB highlights the potential of host-targeting antivirals. This approach may offer a higher barrier to the development of viral resistance. The high specificity and potency of this compound make it an invaluable research tool for dissecting the intricate virus-host interactions essential for enterovirus replication. For drug development professionals, the comparative data and methodologies presented here underscore the importance of understanding the precise molecular targets and mechanisms of action in the pursuit of effective antiviral therapies. Future research will likely focus on optimizing the pharmacological properties of PI4KB inhibitors and further exploring the potential of host-factor-targeting strategies for a broad range of viral pathogens.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Developments towards antiviral therapies against enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral effect of the combination of enviroxime and disoxaril on coxsackievirus B1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antiviral Efficacy of T-00127_HEV1 and Alternative Compounds Against Hepatitis E Virus
A detailed guide for researchers and drug development professionals on the in-vitro antiviral effects of T-00127_HEV1 against Hepatitis E Virus (HEV), in comparison to established treatments. This guide provides a comprehensive overview of the available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Introduction
Hepatitis E virus (HEV) infection is a growing global health concern, with the potential to cause acute and chronic hepatitis. While the infection is often self-limiting in immunocompetent individuals, it can lead to severe complications in vulnerable populations such as pregnant women and organ transplant recipients. Currently, treatment options are limited, primarily relying on off-label use of broad-spectrum antiviral agents like ribavirin and pegylated interferon-alpha. This compound, a potent and specific inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB), has emerged as a promising candidate for anti-HEV therapy. This guide provides a comparative analysis of the antiviral efficacy of this compound against HEV in various cell lines, alongside existing therapeutic alternatives.
Mechanism of Action: Targeting a Host Factor for Viral Inhibition
This compound exerts its antiviral effect by targeting a host cellular enzyme, PI4KB. This kinase is crucial for the replication of many positive-sense single-stranded RNA viruses, including HEV. PI4KB is responsible for the production of phosphatidylinositol 4-phosphate (PI4P), a lipid that plays a vital role in the formation of viral replication organelles—specialized intracellular membrane structures where viral replication takes place. By inhibiting PI4KB, this compound disrupts the formation of these replication sites, thereby effectively halting viral propagation.
In contrast, ribavirin, a synthetic nucleoside analog, is thought to work through multiple mechanisms, including the depletion of intracellular guanosine triphosphate (GTP) pools and by acting as a mutagen to the viral genome. Pegylated interferon-alpha is an immunomodulatory cytokine that induces an antiviral state in host cells by upregulating the expression of numerous interferon-stimulated genes (ISGs).
Quantitative Comparison of Antiviral Activity
The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound and its alternatives against HEV in different cell lines. It is important to note that direct comparative studies of this compound against HEV are limited in the public domain. The data for this compound against other positive-strand RNA viruses is included to provide a prospective outlook on its potential efficacy against HEV.
| Compound | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Poliovirus | HeLa | 0.73 µM | 125 µM | 171 | [1] |
| Coxsackievirus B3 | BGM | 1.7 µM | >100 µM | >58 | [1] | |
| Ribavirin | HEV (genotype 3) | Huh7 | 3 ± 2 µM | >50 µM | >16.7 | [1][2] |
| HEV (various genotypes) | A549, HepG2/C3A | - | 50.21 µg/ml (A549), >400 µM (HepaRG) | - | [3][4] | |
| Pegylated Interferon-alpha | HEV (genotype 3) | Huh7 | 1.3 ± 0.5 IU/ml | Not reported | Not reported | [2] |
EC50 (50% effective concentration): The concentration of a drug that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration): The concentration of a drug that causes a 50% reduction in cell viability. Selectivity Index (SI): A ratio used to measure the window between antiviral activity and cytotoxicity. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the antiviral efficacy of the compounds.
Cell Lines and Virus Propagation
-
Cell Lines:
-
PLC/PRF/5 (Human hepatoma): A commonly used cell line for HEV propagation and antiviral screening.
-
A549 (Human lung carcinoma): Another cell line demonstrated to support HEV replication.
-
Huh-7 (Human hepatoma): A well-established cell line for studying hepatitis viruses, including HEV.
-
HepG2/C3A (Human hepatoma): A subclone of HepG2 cells also used for HEV studies.
-
-
Virus Stock: HEV strains (e.g., genotype 3) are propagated in susceptible cell lines. Viral titers are determined by methods such as TCID50 (50% tissue culture infectious dose) or by quantifying viral RNA copies using RT-qPCR.
Antiviral Activity Assay (Virus Yield Reduction Assay)
-
Cell Seeding: Seed the chosen cell line (e.g., PLC/PRF/5) in 24-well plates at a density that allows for confluent monolayer formation.
-
Infection: Infect the cells with HEV at a specific multiplicity of infection (MOI), for example, 0.1.
-
Compound Treatment: After a 2-hour adsorption period, remove the virus inoculum, wash the cells with phosphate-buffered saline (PBS), and add fresh culture medium containing serial dilutions of the test compound (e.g., this compound, ribavirin).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 72 hours).
-
Harvesting: Collect the cell culture supernatant.
-
Quantification of Viral Yield: Extract viral RNA from the supernatant and quantify the number of HEV RNA copies using a one-step quantitative reverse transcription PCR (RT-qPCR) assay.
-
EC50 Calculation: The EC50 value is calculated as the compound concentration that results in a 50% reduction in viral RNA copies compared to the untreated virus control.
Cytotoxicity Assay
-
Cell Seeding: Seed the same cell line used for the antiviral assay in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).
-
Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells.
-
CC50 Calculation: The CC50 value is determined as the compound concentration that causes a 50% reduction in cell viability compared to the untreated cell control.
Quantitative Reverse Transcription PCR (RT-qPCR) for HEV RNA
-
RNA Extraction: Isolate viral RNA from cell culture supernatants using a commercial viral RNA extraction kit.
-
RT-qPCR Reaction: Perform a one-step RT-qPCR using primers and a probe specific for a conserved region of the HEV genome (e.g., within ORF2 or ORF3). A standard curve is generated using a plasmid containing the target HEV sequence to allow for absolute quantification of viral RNA copies.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the HEV replication pathway, the mechanism of action of this compound, and the experimental workflow for evaluating antiviral efficacy.
Caption: Simplified overview of the Hepatitis E Virus (HEV) replication cycle within a host cell.
Caption: Mechanism of action of this compound in inhibiting HEV replication.
Caption: Experimental workflow for evaluating the antiviral efficacy of candidate compounds against HEV.
Conclusion
This compound represents a promising antiviral candidate for the treatment of HEV infection due to its specific targeting of the host factor PI4KB, which is essential for viral replication. While direct comparative data against HEV is still emerging, its potent activity against other positive-strand RNA viruses suggests a high potential for efficacy. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies. The development of novel, targeted antivirals like this compound is crucial to address the unmet medical need for effective and well-tolerated HEV therapies. Further in-vitro and in-vivo studies are warranted to fully elucidate the therapeutic potential of this compound for HEV infection.
References
- 1. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: T-00127_HEV1 and AN-12-H5 in Antiviral Research
In the landscape of antiviral drug development, host-targeting agents represent a promising strategy to combat a wide range of viral pathogens. This guide provides a detailed head-to-head comparison of two such compounds, T-00127_HEV1 and AN-12-H5, for researchers, scientists, and drug development professionals. While both molecules exhibit potent antiviral properties, they function through distinct mechanisms of action, offering different approaches to antiviral therapy.
Executive Summary
This compound is a potent inhibitor of phosphatidylinositol 4-kinase III beta (PI4Kβ), a host cell enzyme essential for the replication of numerous single-stranded positive-sense RNA viruses.[1][2] By targeting a host factor, this compound presents a high barrier to the development of viral resistance. In contrast, AN-12-H5 is an enviroxime-like compound that inhibits the replication of enteroviruses, such as enterovirus 71 (EV71), through a mechanism that does not involve the inhibition of PI4KB.[2] This fundamental difference in their molecular targets forms the basis of this comparative analysis.
Performance Data
The following tables summarize the key quantitative data for this compound and AN-12-H5 based on available information.
| Parameter | This compound | AN-12-H5 | Reference |
| Target | Phosphatidylinositol 4-kinase III beta (PI4Kβ) | Viral replication processes (PI4Kβ-independent) | [1][2] |
| Mechanism of Action | Occupies the ATP binding site of PI4Kβ, preventing phosphorylation. | Inhibits replication and early stage of enterovirus 71 infection. | [1] |
| IC50 | 60 nM (for PI4Kβ inhibition) | Not applicable (does not inhibit PI4Kβ) | [2] |
| EC50 | Data not available in provided search results. | 0.55 µM (against enterovirus 71) | [1] |
| Antiviral Spectrum | Broad-spectrum against single-stranded positive-sense RNA viruses. | Anti-enterovirus activity (e.g., EV71, Poliovirus). | [1][2] |
| Chemical Formula | C22H29N5O3 | Data not available in provided search results. | [3] |
| CAS Number | 900874-91-1 | Data not available in provided search results. | [3] |
Mechanism of Action and Signaling Pathways
The antiviral mechanisms of this compound and AN-12-H5 are fundamentally different, as illustrated in the following diagrams.
Experimental Protocols
While detailed, step-by-step experimental protocols are not available in the provided search results, the following outlines the likely methodologies used to generate the presented data.
In Vitro Kinase Inhibition Assay (for this compound):
This assay would be performed to determine the IC50 value of this compound against PI4Kβ.
-
Objective: To measure the concentration of this compound required to inhibit 50% of PI4Kβ enzymatic activity.
-
Methodology:
-
Recombinant PI4Kβ enzyme is incubated with its substrate, phosphatidylinositol (PI), and a phosphate donor, typically radiolabeled ATP (e.g., [γ-33P]ATP).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is then stopped, and the amount of phosphorylated product (PI4P) is quantified. This is often done by measuring the incorporation of the radioisotope into the lipid substrate.
-
The results are plotted as a dose-response curve to calculate the IC50 value.
-
Antiviral Efficacy Assay (for AN-12-H5):
This assay, likely a cytopathic effect (CPE) reduction assay, would be used to determine the EC50 of AN-12-H5 against a specific virus.
-
Objective: To determine the concentration of AN-12-H5 that protects 50% of host cells from virus-induced cell death.
-
Methodology:
-
A monolayer of susceptible host cells (e.g., Vero cells for enteroviruses) is prepared in a multi-well plate.
-
The cells are infected with a known amount of the target virus (e.g., EV71).
-
Immediately after infection, varying concentrations of AN-12-H5 are added to the cell culture medium.
-
The plates are incubated for a period sufficient for the virus to cause significant cell death in the untreated control wells (typically 2-4 days).
-
Cell viability is then assessed using a colorimetric assay (e.g., MTT or MTS assay) or by microscopic examination.
-
The results are used to generate a dose-response curve, from which the EC50 value is calculated.
-
Conclusion
This compound and AN-12-H5 are both valuable tool compounds for antiviral research, but they offer distinct advantages and applications. This compound, as a PI4Kβ inhibitor, represents a broad-spectrum approach to targeting a host dependency factor for a variety of RNA viruses. Its development and the study of its derivatives contribute to a growing class of host-directed antivirals. AN-12-H5, on the other hand, is a more targeted anti-enterovirus agent with a mechanism that is independent of PI4Kβ. This makes it a useful probe for studying enterovirus replication and a potential starting point for the development of narrow-spectrum antivirals that may have a different side-effect profile compared to host-targeting agents. The choice between these or similar compounds will depend on the specific research question, the viral pathogen of interest, and the desired therapeutic strategy.
References
Confirming the On-Target Effect of T-00127_HEV1: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-00127_HEV1, a potent and selective inhibitor of Phosphatidylinositol 4-kinase III beta (PI4Kβ), with alternative compounds. We present supporting experimental data and detailed protocols for genetic approaches to unequivocally confirm its on-target effects, a critical step in drug development.
Introduction
This compound has emerged as a promising antiviral compound with broad-spectrum activity against single-stranded positive-sense RNA viruses. Its mechanism of action is attributed to the specific inhibition of PI4Kβ, a host lipid kinase essential for the replication of numerous viruses.[1][2] Validating that the antiviral effects of this compound are directly mediated by its intended target, PI4Kβ, is paramount to its clinical development. This guide outlines the use of genetic approaches, such as siRNA-mediated gene knockdown, to provide definitive evidence of on-target activity.
Performance Comparison: this compound vs. Alternatives
The following tables summarize the inhibitory potency of this compound in comparison to other known PI4Kβ inhibitors and antiviral compounds with different mechanisms of action.
Table 1: In Vitro Inhibitory Activity against PI4Kβ
| Compound | Target(s) | IC50 (nM) | Selectivity Notes | Reference(s) |
| This compound | PI4Kβ | 60 | High specificity for PI4Kβ over other PI3Ks. | [1] |
| PIK93 | PI4Kβ, PI3Kα, PI3Kγ | 19 (PI4Kβ), 39 (PI3Kα), 16 (PI3Kγ) | Potent but less selective than this compound. | [3][4][5] |
| GW5074 | PI4Kβ and other PI kinases | Not specified | Broad specificity for PI kinases. | [1][2] |
| BF738735 | PI4Kβ | 5.7 | Potent and highly selective for PI4Kβ over PI4KIIIα. | [6] |
| UCB9608 | PI4KIIIβ | 11 | Potent and selective. | [6] |
Table 2: Antiviral Activity (EC50)
| Compound | Virus | EC50 (µM) | Mechanism of Action | Reference(s) |
| This compound | Poliovirus (PV) | 0.77 | PI4Kβ inhibition | [6] |
| This compound | Enterovirus 71 (EV71) | 0.73 | PI4Kβ inhibition | [6] |
| PIK93 | Poliovirus (PV) | 0.14 | PI4Kβ/PI3K inhibition | [3][5] |
| PIK93 | Hepatitis C Virus (HCV) | 1.9 | PI4Kβ/PI3K inhibition | [3][5] |
| Enviroxime | Rhinoviruses, Enteroviruses | Varies | Viral Protein 3A | [7][8][9][10][11] |
| AN-12-H5 | Poliovirus (PV) | Not specified | Unknown (not PI4Kβ) | [2] |
Experimental Protocols
To rigorously validate the on-target effect of this compound, a combination of biochemical, virological, and genetic assays is essential.
PI4Kβ Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PI4Kβ.
Materials:
-
Recombinant human PI4Kβ enzyme
-
PI:PS (Phosphatidylinositol:Phosphatidylserine) lipid kinase substrate
-
ATP
-
Kinase reaction buffer
-
This compound and control compounds
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a microplate.
-
Add 2.5 µL of recombinant PI4Kβ enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the PI:PS substrate and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader, following the manufacturer's instructions.
-
Calculate the percent inhibition of PI4Kβ activity for each compound concentration and determine the IC50 value.
Viral Replication Assay
This assay assesses the antiviral activity of this compound in a cell-based system.
Materials:
-
Host cells susceptible to the virus of interest (e.g., HeLa or RD cells for enteroviruses)
-
Virus stock
-
Cell culture medium
-
This compound and control compounds
-
Method for quantifying viral replication (e.g., plaque assay, TCID50, or qRT-PCR for viral RNA)
Procedure:
-
Seed host cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantify viral replication using a suitable method. For a plaque assay, this involves overlaying the cells with agar, incubating further for plaque formation, and then staining to visualize and count plaques.
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
Genetic Target Validation using siRNA
This crucial experiment confirms that the antiviral effect of this compound is dependent on the presence of its target, PI4Kβ.
Materials:
-
Host cells
-
siRNA specifically targeting PI4Kβ mRNA
-
Non-targeting control siRNA
-
Transfection reagent
-
This compound
-
Virus stock
-
Reagents for Western blotting or qRT-PCR to confirm protein/mRNA knockdown
-
Reagents for viral replication assay
Procedure:
-
siRNA Transfection:
-
Transfect host cells with either PI4Kβ-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
-
Confirmation of Knockdown:
-
Harvest a subset of the transfected cells to confirm the reduction of PI4Kβ protein levels by Western blotting or mRNA levels by qRT-PCR.
-
-
Antiviral Assay:
-
Re-plate the remaining siRNA-transfected cells.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Infect the cells with the virus.
-
After a suitable incubation period, quantify viral replication.
-
-
Data Analysis:
-
Compare the antiviral activity of this compound in cells with normal levels of PI4Kβ (control siRNA) versus cells with reduced levels of PI4Kβ (PI4Kβ siRNA). A significant reduction in the antiviral potency of this compound in the PI4Kβ knockdown cells confirms that its effect is on-target.
-
Visualizing the Mechanism and Workflow
To further clarify the scientific rationale and experimental design, the following diagrams illustrate the key pathways and processes.
Caption: PI4Kβ signaling pathway in viral replication and this compound's point of intervention.
Caption: Experimental workflow for confirming the on-target effect of this compound.
Conclusion
The combination of potent and selective PI4Kβ inhibition, as demonstrated by biochemical assays, and robust antiviral activity in cell-based models makes this compound a compelling drug candidate. Crucially, the use of genetic approaches like siRNA-mediated knockdown of PI4Kβ provides the definitive evidence required to confirm its on-target mechanism of action. This rigorous validation is a cornerstone of modern drug development, de-risking clinical progression and providing a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of enviroxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antiviral activity of C2 analogs of enviroxime: an exploration of the role of critical functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking T-00127_HEV1: A Comparative Analysis Against Leading Broad-Spectrum Antivirals
For Immediate Release
[City, State] – November 7, 2025 – In the ongoing battle against emerging and re-emerging viral threats, the scientific community continues its quest for potent, broad-spectrum antiviral agents. This guide provides a detailed comparative analysis of T-00127_HEV1, a novel host-targeting antiviral, against three well-established direct-acting broad-spectrum antivirals: Remdesivir, Favipiravir, and Galidesivir. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and the experimental protocols used for evaluation.
Executive Summary
This compound distinguishes itself by targeting a host cellular enzyme, phosphatidylinositol 4-kinase III beta (PI4KB), which is hijacked by a wide range of RNA viruses for their replication.[1][2][3] This mechanism contrasts with that of Remdesivir, Favipiravir, and Galidesivir, which all function by directly inhibiting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral genome replication.[4][5][6] This fundamental difference in their mode of action presents both distinct advantages and challenges in the development of effective antiviral strategies. This guide presents available in vitro efficacy data, detailed experimental methodologies, and visual representations of the associated cellular pathways to facilitate a thorough, data-driven comparison.
Table 1: Comparative In Vitro Efficacy of this compound and Known Broad-Spectrum Antivirals
| Antiviral Agent | Target | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | PI4KB | Poliovirus (PV) | RD | 0.77 | >125 | >162 | [1] |
| Enterovirus 71 (EV71) | RD | 0.73 | >125 | >171 | [1] | ||
| Remdesivir | RdRp | SARS-CoV-2 | Vero E6 | 0.77 | >100 | >129 | [7] |
| MERS-CoV | Calu-3 | 0.025 (IC50) | - | - | [7] | ||
| HCoV-NL63 | Caco-2 | 0.38 | 21.78 | 57.22 | [4] | ||
| HCoV-229E | MRC-5 | 0.067 | >2 | >30 | [8] | ||
| Favipiravir | RdRp | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [7] |
| HCoV-NL63 | Caco-2 | 0.62 | >1000 | >1612 | [4] | ||
| Galidesivir | RdRp | MERS-CoV | Vero | 19 | >100 | >5.3 | |
| SARS-CoV | Vero | 29 | >100 | >3.4 |
Disclaimer: The data presented in this table is compiled from various sources and may not represent a direct head-to-head comparison due to variations in experimental conditions, cell lines, and viral strains.
Mechanisms of Action
This compound: A Host-Targeting Approach
This compound is a potent and selective inhibitor of phosphatidylinositol 4-kinase III beta (PI4KB), a host cell lipid kinase.[1][9] Many positive-sense single-stranded RNA viruses exploit PI4KB to remodel intracellular membranes, creating specialized replication organelles.[2][10] These organelles provide an optimal environment for viral replication by concentrating necessary viral and host factors and shielding the process from the host's immune system. By inhibiting PI4KB, this compound disrupts the formation of these replication platforms, thereby halting viral proliferation.[1]
Remdesivir, Favipiravir, and Galidesivir: Direct-Acting RdRp Inhibitors
In contrast, Remdesivir, Favipiravir, and Galidesivir are all nucleoside/nucleotide analogues that act as direct inhibitors of the viral RNA-dependent RNA polymerase (RdRp).[4][5][6] These drugs mimic natural nucleosides and are incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to either premature chain termination or the introduction of lethal mutations, both of which prevent the successful replication of the viral genome.[7]
Signaling and Experimental Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: PI4KB Signaling Pathway in Viral Replication and Inhibition by this compound.
Caption: Mechanism of Action of RdRp Inhibitors.
Caption: General Workflow for a Cytopathic Effect (CPE) Reduction Assay.
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
This assay is a widely used method to determine the in vitro antiviral activity of a compound by measuring its ability to inhibit virus-induced cell death.[11][12][13][14]
1. Cell Preparation:
-
Host cells susceptible to the virus of interest (e.g., Vero E6, RD, Caco-2) are seeded into 96-well microplates at a predetermined density to achieve a confluent monolayer.[11][12]
-
Plates are incubated overnight under appropriate conditions (e.g., 37°C, 5% CO2).
2. Compound Preparation and Addition:
-
The test compounds (this compound, Remdesivir, Favipiravir, Galidesivir) are serially diluted to various concentrations in cell culture medium.
-
The culture medium is removed from the cell plates, and the diluted compounds are added to the respective wells. Control wells receive medium with and without the vehicle (e.g., DMSO) and a positive control antiviral if available.
3. Viral Infection:
-
A pre-titered viral stock is diluted to a specific multiplicity of infection (MOI), for instance, 0.002.[12]
-
The virus is added to all wells except for the cell control wells.
4. Incubation:
-
The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the virus control wells (typically 48-72 hours).[12][14]
5. Measurement of Cytopathic Effect:
-
Cell viability is assessed using a suitable method. A common technique is staining with crystal violet, which stains viable adherent cells.[14][15] The dye is then solubilized, and the absorbance is read on a plate reader.
-
Alternatively, metabolic assays such as those using MTS or measuring ATP content (e.g., CellTiter-Glo®) can be used to quantify cell viability.[12]
6. Data Analysis:
-
The 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
-
The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in the absence of virus, is determined in parallel.
-
The selectivity index (SI) is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI value indicating a more favorable therapeutic window.[11]
Conclusion
This compound presents a promising alternative to direct-acting antivirals by targeting a host factor essential for the replication of a broad range of RNA viruses. While the available data indicates potent in vitro activity against enteroviruses, further head-to-head comparative studies against a wider panel of viruses are necessary to fully elucidate its therapeutic potential relative to established RdRp inhibitors like Remdesivir, Favipiravir, and Galidesivir. The distinct mechanisms of action of these antiviral agents may also offer opportunities for combination therapies to enhance efficacy and combat the emergence of drug resistance. This guide serves as a foundational resource for researchers to inform further investigation and development in the critical field of broad-spectrum antiviral discovery.
References
- 1. Phosphatidylinositol 4-Kinase III Beta Is a Target of Enviroxime-Like Compounds for Antipoliovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI4KB - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative assessment of RNA-dependent RNA polymerase (RdRp) inhibitors under clinical trials to control SARS-CoV2 using rigorous computational workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PI4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. 3.12. Cytopathic Effect (CPE) Reduction Assay [bio-protocol.org]
- 15. pblassaysci.com [pblassaysci.com]
Independent Verification of T-00127_HEV1's Published IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published half-maximal inhibitory concentration (IC50) value of T-00127_HEV1 against its biological target, Phosphatidylinositol 4-kinase III beta (PI4KB), with other known inhibitors of the same enzyme. The information presented is collated from peer-reviewed scientific literature to ensure accuracy and reliability, facilitating independent verification and informed decision-making in research and drug development.
Comparative Analysis of PI4KB Inhibitor Potency
The following table summarizes the published IC50 values of this compound and several alternative small molecule inhibitors against PI4KB. A lower IC50 value indicates a higher potency of the compound in inhibiting the enzyme's activity.
| Compound | Target | Published IC50 (nM) | Original Publication |
| This compound | PI4KB | 60 | Arita et al., 2011, Journal of Virology [1] |
| BF738735 | PI4KB | 5.7 | MacLeod et al., 2013, ACS Medicinal Chemistry Letters[2] |
| PIK-93 | PI4KB | 19 | Knight et al., 2006, Cell |
| UCB9608 | PI4KB | 11 | Discovery of a Potent, Orally Bioavailable PI4KIIIβ Inhibitor (UCB9608) Able To Significantly Prolong Allogeneic Organ Engraftment in Vivo. J Med Chem. 2018 |
| Pipinib | PI4KB | 2200 | Kremer et al., 2019, Angewandte Chemie International Edition[3][4][5] |
Experimental Protocols for IC50 Determination
The following are detailed methodologies for the key experiments cited in this guide, based on the information provided in the original publications. These protocols are intended to provide a basis for the independent verification of the published IC50 values.
Biochemical Kinase Assay for this compound (Arita et al., 2011)
This protocol is adapted from the methods described for the in vitro phosphoinositide kinase activity assays.
-
Enzyme Source: Recombinant human PI4KB.
-
Substrate: Phosphatidylinositol (PI).
-
Assay Principle: The assay measures the transfer of the gamma-phosphate from radiolabeled ATP ([γ-³²P]ATP) to the lipid substrate PI by PI4KB. The resulting radiolabeled product, phosphatidylinositol 4-phosphate (PI4P), is then quantified.
-
Reaction Mixture:
-
Recombinant PI4KB enzyme.
-
Phosphatidylinositol (PI) substrate.
-
Assay buffer (specific composition should be optimized, but typically contains a buffering agent like HEPES or Tris-HCl, MgCl₂, and DTT).
-
[γ-³²P]ATP.
-
Varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Procedure:
-
The kinase reaction is initiated by adding [γ-³²P]ATP to the reaction mixture containing the enzyme, substrate, and inhibitor.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 20 minutes).
-
The reaction is terminated by the addition of an acidic solution (e.g., 1N HCl).
-
The lipids are extracted from the reaction mixture using a chloroform:methanol solution.
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled PI4P is quantified using a phosphorimager.
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[6]
General Protocol for Biochemical Kinase Assay (for other inhibitors)
While specific details may vary between publications, a general protocol for a biochemical kinase assay to determine IC50 values for PI4KB inhibitors like BF738735, PIK-93, and Pipinib would follow a similar principle to the one described for this compound. Key variations might include the method of detection.
-
Alternative Detection Methods:
-
Fluorescence-Based Assays: These assays often use a modified substrate that becomes fluorescent upon phosphorylation or employ a competition-based format with a fluorescently labeled ATP analog.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[7]
-
-
General Steps:
-
Prepare a reaction mixture containing the PI4KB enzyme, lipid substrate (PI), and assay buffer.
-
Add serial dilutions of the inhibitor compound.
-
Initiate the reaction by adding ATP.
-
Incubate for a specific time and temperature.
-
Stop the reaction.
-
Measure the signal (radioactivity, fluorescence, or luminescence) corresponding to the amount of product formed.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing Key Processes
To further clarify the context of this compound's activity and its measurement, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PI4KB phosphorylates PI to generate PI4P, a key signaling lipid.
References
- 1. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Series of Compounds with Potent Antiviral Activity for the Treatment of Enterovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Hedgehog Pathway Inhibitor [mpi-dortmund.mpg.de]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of T-00127_HEV1: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling T-00127_HEV1 must adhere to stringent disposal procedures to mitigate risks to both human health and the environment. This guide provides essential safety and logistical information, outlining the operational and disposal plan for this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to environmental contamination and potential harm to ecosystems. Therefore, strict adherence to the following procedural steps is imperative.
Hazard Classification and Safety Data
A comprehensive understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Data sourced from the T-00127-HEV1 Safety Data Sheet.[1] |
Experimental Protocols for Disposal
The proper disposal of this compound is a critical final step in any experimental workflow involving this compound. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated personal protective equipment (PPE), and labware, must be classified as hazardous waste.
-
This waste must be segregated from non-hazardous laboratory waste to prevent cross-contamination and ensure proper handling.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
The label should prominently display "Hazardous Waste" and identify the contents, including "this compound" and its associated hazards (e.g., "Toxic," "Environmental Hazard").
3. Personal Protective Equipment (PPE):
-
When handling this compound waste, personnel must wear appropriate PPE, including safety goggles, gloves, and a lab coat.
4. Spill Management:
-
In the event of a spill, it is crucial to collect the spillage to prevent its release into the environment.[1]
-
Use an absorbent material to contain the spill, and dispose of the contaminated material as hazardous waste.
5. Final Disposal:
-
The disposal of this compound waste must be conducted through an approved waste disposal plant.[1]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their research practices.
References
Handling and Safety Protocols for T-00127_HEV1: A General Framework
Disclaimer: The substance "T-00127_HEV1" appears to be a proprietary or hypothetical designation, as no specific safety and handling information is publicly available. The following guidance is based on general laboratory safety principles and should be adapted once the specific properties and hazards of this compound are known. Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's safety officer before handling any new substance.
Essential Safety and Logistical Information
This document provides a general framework for the safe handling, operation, and disposal of a novel substance, designated here as this compound. Researchers, scientists, and drug development professionals should use this as a template to develop specific protocols based on the actual chemical, biological, or radiological nature of the material.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potential hazards. The required PPE will depend on the specific risks associated with this compound, such as its toxicity, route of exposure, and physical form (e.g., solid, liquid, aerosol).
General PPE Recommendations:
| PPE Category | Minimum Requirement |
| Eye and Face | Safety glasses with side shields are a minimum requirement. A face shield should be worn over safety glasses when there is a splash hazard.[1] |
| Hand | Chemical-resistant gloves appropriate for the specific chemical class of this compound. The material and thickness of the gloves should be chosen based on the substance's properties and the duration of handling. |
| Body | A laboratory coat is required. For substances with higher hazards, a chemically resistant apron or a full-body suit may be necessary. |
| Respiratory | If this compound is volatile, produces dust, or is handled in a way that generates aerosols, a respirator may be required. The type of respirator (e.g., N95, chemical cartridge) will depend on the specific hazard. All respirator use must be in accordance with a respiratory protection program. |
| Foot | Closed-toe shoes are mandatory in all laboratory settings. |
Operational Plan
A clear operational plan ensures that all personnel are aware of the procedures for safely handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Review the Safety Data Sheet (SDS) for this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area, ensuring it is clean and uncluttered.
-
Verify that all necessary equipment (e.g., fume hood, centrifuge) is functioning correctly.
-
-
Handling:
-
Don the appropriate PPE before entering the designated handling area.
-
Perform all manipulations of this compound within a certified chemical fume hood or other appropriate containment device.
-
Use appropriate tools and techniques to minimize the generation of aerosols or dust.
-
Clearly label all containers with the identity of the substance, concentration, and date.
-
-
Post-Handling:
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be done in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Segregation: All waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be segregated into a clearly labeled hazardous waste container.
-
Containerization: Use chemically compatible and leak-proof containers for all waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name of the substance, and the associated hazards.
-
Collection: Follow your institution's procedures for the collection and disposal of hazardous waste.
Experimental Workflow
The following diagram represents a generic workflow for handling a novel substance in a laboratory setting. This should be adapted to the specific experimental protocol for this compound.
Caption: General laboratory workflow for handling a novel substance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
